Cyclophilin inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H39N5O7 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone |
InChI |
InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1 |
InChI Key |
IVDFPOWAIHEKAG-GOZMEEBJSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2 |
Canonical SMILES |
CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Cyclophilin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1][2] Their involvement in a multitude of cellular processes has made them attractive therapeutic targets for a range of diseases. Cyclophilin inhibitors, most notably Cyclosporin A (CsA) and its non-immunosuppressive analogs, function by binding to the active site of cyclophilins, thereby blocking their enzymatic activity and interfering with downstream signaling pathways.[1] This guide provides an in-depth exploration of the core mechanisms of action of cyclophilin inhibitors, with a focus on their roles in immunosuppression, antiviral activity against Hepatitis C Virus (HCV), and the regulation of the mitochondrial permeability transition pore.
Data Presentation: Quantitative Analysis of Cyclophilin Inhibitor Activity
The following tables summarize key quantitative data related to the binding affinities and inhibitory concentrations of various cyclophilin inhibitors.
Table 1: Binding Affinities (Kd) of Cyclophilin Inhibitors
| Inhibitor | Cyclophilin Isoform | Kd (nM) | Method |
| Cyclosporin A (CsA) | Cyclophilin A | 36.8[3] | Fluorescence Measurement |
| Cyclosporin A (CsA) | Cyclophilin A | 13 ± 4[4] | Fluorescence Spectroscopy |
| Cyclosporin A (CsA) | Cyclophilin B | 9.8[3] | Fluorescence Measurement |
| Cyclosporin A (CsA) | Cyclophilin C | 90.8[3] | Fluorescence Measurement |
| E-ISA247 (voclosporin) | Cyclophilin A | 15 ± 4[4] | Fluorescence Spectroscopy |
| Z-ISA247 | Cyclophilin A | 61 ± 9[4] | Fluorescence Spectroscopy |
| Rencofilstat (CRV431) | Cyclophilin A, B, D, G | 1 - 7 (IC50)[5] | Not Specified |
Table 2: Inhibitory Concentrations (IC50) of Cyclophilin Inhibitors
| Inhibitor | Target/Assay | IC50 |
| Rencofilstat (CRV431) | Cyclophilin isoforms A, B, D, G | 1 - 7 nM[5] |
| Quinoxaline Derivatives (C23-C27) | Cyclophilin A PPIase activity | 0.25 - 6.43 µM[6] |
| 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline (DC838, C22) | Human Cyclophilin A PPIase activity | 0.41 µM[6] |
| Compound 239836 (C28) | Cyclophilin A | 1.5 nM[6] |
Core Mechanisms of Action
Immunosuppression via Calcineurin Inhibition
The classical mechanism of action for immunosuppressive cyclophilin inhibitors like Cyclosporin A involves the formation of a ternary complex with Cyclophilin A (CypA) and calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[7]
-
Binding: Cyclosporin A first binds to the intracellular immunophilin, Cyclophilin A.[7]
-
Complex Formation: The CsA-CypA complex then binds to calcineurin.[7]
-
Inhibition of Calcineurin: This binding event inhibits the phosphatase activity of calcineurin.[7]
-
Downstream Effects: The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).[8] Phosphorylated NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[8][9] The ultimate result is the suppression of T-cell activation and the dampening of the immune response.[1]
Immunosuppressive action of Cyclosporin A.
Anti-HCV Activity: Targeting Viral Replication
Cyclophilin A is a critical host factor for the replication of the Hepatitis C virus.[10] Non-immunosuppressive cyclophilin inhibitors, such as alisporivir, exert their antiviral effect by disrupting the interaction between CypA and the HCV non-structural protein 5A (NS5A).[3][5]
There are two proposed models for this mechanism:
-
Model I: NS5A as a negative regulator of NS5B. In this model, NS5A normally binds to and inhibits the HCV RNA-dependent RNA polymerase, NS5B. CypA binding to NS5A prevents this inhibition, allowing NS5B to replicate the viral genome. Cyclophilin inhibitors disrupt the CypA-NS5A interaction, freeing NS5A to bind and inhibit NS5B, thus halting viral replication.[5]
-
Model II: NS5A as a positive regulator of NS5B. Here, the CypA-NS5A complex is thought to enhance the polymerase activity of NS5B. By disrupting this complex, cyclophilin inhibitors prevent this enhancement, leading to reduced viral RNA replication.[5]
Both models converge on the central role of the CypA-NS5A interaction in efficient HCV replication. By targeting this host-virus interaction, cyclophilin inhibitors present a high barrier to the development of viral resistance.[5]
Two proposed models for the anti-HCV action of cyclophilin inhibitors.
Regulation of the Mitochondrial Permeability Transition Pore (mPTP)
Cyclophilin D (CypD), located in the mitochondrial matrix, is a key regulator of the mitochondrial permeability transition pore (mPTP).[11][12] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial dysfunction and cell death.[12]
-
CypD and mPTP Opening: CypD is thought to sensitize the mPTP to opening in response to stimuli such as high levels of matrix Ca2+ and oxidative stress.[13]
-
Inhibition by Cyclophilin Inhibitors: Cyclophilin inhibitors, including Cyclosporin A, can bind to CypD and inhibit its activity.[11] This inhibition desensitizes the mPTP, making it less likely to open under pathological conditions.[4] By preventing mPTP opening, cyclophilin inhibitors can protect cells from various forms of injury, including ischemia-reperfusion injury.[12]
Regulation of the mPTP by Cyclophilin D and its inhibition.
Experimental Protocols
In Vitro Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol is based on the Calcium Retention Capacity (CRC) assay, which measures the ability of mitochondria to sequester Ca2+ before the mPTP opens.[1]
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 1 mM KH2PO4, 5 mM glutamate, 2.5 mM malate, pH 7.25)
-
Calcium Green™-5N (fluorescent Ca2+ indicator)
-
CaCl2 solution (e.g., 1 mM)
-
Cyclophilin inhibitor of interest
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.
-
Assay Setup: In a 96-well plate, add isolated mitochondria (e.g., 0.5 mg/mL) to the assay buffer containing Calcium Green™-5N (e.g., 1 µM).
-
Inhibitor Addition: Add the cyclophilin inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Baseline Fluorescence: Measure the baseline fluorescence.
-
Calcium Pulses: Add sequential pulses of CaCl2 (e.g., 10 µM) to all wells at regular intervals (e.g., every 60 seconds).
-
Fluorescence Monitoring: Monitor the fluorescence continuously. Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline.
-
mPTP Opening: The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.
-
Data Analysis: The calcium retention capacity is calculated as the total amount of Ca2+ taken up by the mitochondria before mPTP opening. Compare the CRC in the presence and absence of the inhibitor to determine its effect on mPTP opening.
HCV Replicon Assay for Antiviral Activity
This assay utilizes a subgenomic HCV replicon system, which allows for the study of viral RNA replication in a cell culture model without the production of infectious virus particles.[14][15]
Materials:
-
Huh-7 human hepatoma cells
-
HCV replicon-containing Huh-7 cells (e.g., expressing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
Cyclophilin inhibitor of interest
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the cyclophilin inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Luciferase activity is proportional to the level of HCV replicon RNA.
-
Cytotoxicity Assay (Optional but Recommended): In a parallel plate with the same cell line, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of the inhibitor to ensure that the observed reduction in luciferase activity is not due to cell death.
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the inhibitor, which is the concentration that reduces luciferase activity by 50%.
Workflow for an HCV replicon assay.
Conclusion
Cyclophilin inhibitors represent a versatile class of therapeutic agents with well-defined mechanisms of action that extend beyond their classical immunosuppressive effects. Their ability to modulate host-pathogen interactions, as seen in HCV infection, and to protect against cellular stress by regulating mitochondrial function, highlights their potential for treating a broad spectrum of diseases. The detailed understanding of their molecular interactions and the availability of robust experimental protocols are crucial for the continued development and optimization of these promising compounds.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 3. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. The Cyclophilin Inhibitor Rencofilstat Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 7. Recombinant Human Cyclophilin A Assay: R&D Systems [rndsystems.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. ovid.com [ovid.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. Mechanism of Action of Cyclophilin A Explored by Metadynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacological Landscape of Cyclophilin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of cyclophilin inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Introduction to Cyclophilin Inhibitors
Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1][2] These enzymes are implicated in a wide array of pathological conditions, including viral infections, cancer, inflammatory disorders, and neurodegenerative diseases, making them attractive therapeutic targets.[1][3] Cyclophilin inhibitors are a class of compounds that modulate the activity of these enzymes. The archetypal cyclophilin inhibitor is Cyclosporine A (CsA), a potent immunosuppressant. However, the significant immunosuppressive effects of CsA have driven the development of non-immunosuppressive analogs that retain high affinity for cyclophilins, such as Alisporivir (DEB025), NIM811, and SCY-635.[1][3][4] This guide will delve into the detailed pharmacology of these and other key cyclophilin inhibitors.
Mechanism of Action
The primary mechanism of action of cyclophilin inhibitors is the binding to the hydrophobic active site pocket of cyclophilins, thereby inhibiting their PPIase activity.[4] This inhibition disrupts the cellular processes that rely on cyclophilin-mediated protein folding.
In Viral Infections (HCV): The best-characterized antiviral mechanism is against the Hepatitis C Virus (HCV). Cyclophilin A (CypA) is a crucial host factor for HCV replication. It interacts directly with the viral non-structural protein 5A (NS5A).[4] This interaction is essential for the proper conformation of the viral replication complex. Cyclophilin inhibitors block the CypA-NS5A interaction, leading to impaired viral replication.[4][5] This mechanism confers a high barrier to resistance.[6]
Immunosuppression: The immunosuppressive effect of CsA is not solely due to the inhibition of PPIase activity. The CsA-CypA complex binds to and inhibits calcineurin, a calcium/calmodulin-dependent phosphatase.[1][2] This blocks the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for interleukin-2 (IL-2) and other cytokines, thus suppressing T-cell activation.[1] Non-immunosuppressive analogs have been engineered to prevent the binding of the inhibitor-CypA complex to calcineurin.[4]
In Other Diseases: The role of cyclophilins in other diseases is an active area of research. In some cancers, cyclophilins are overexpressed and contribute to cell proliferation and survival.[7] In inflammatory conditions like rheumatoid arthritis, extracellular cyclophilins act as pro-inflammatory mediators.[8][9] In neuroinflammatory and neurodegenerative diseases, cyclophilins are implicated in processes like microglial activation and neuronal cell death.[10][11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for prominent cyclophilin inhibitors.
Table 1: Binding Affinity and PPIase Inhibition of Cyclophilin Inhibitors
| Compound | Cyclophilin Isoform(s) | Assay Type | Parameter | Value | Reference(s) |
| Cyclosporine A (CsA) | CypA | PPIase Inhibition | IC50 | ~40 nM | [1] |
| Alisporivir (DEB025) | CypA | PPIase Inhibition | IC50 | Potent (nanomolar range) | [6][12] |
| NIM811 | All cyclophilins | Binding Affinity | Higher than CsA | Not specified | [1] |
| SCY-635 | CypA | PPIase Inhibition | IC50 | Nanomolar concentrations | [13][14] |
| NV651 | Cyclophilins | PPIase Inhibition | IC50 | More potent than CsA | [7] |
| Compound 239836 (C28) | CypA | PPIase Inhibition | IC50 | 1.5 nM | [1] |
| sdAbA1 | CypA | Binding Affinity (SPR) | K D | 6.9 x 10⁻⁹ M | [15] |
Table 2: Antiviral and Cellular Activity of Cyclophilin Inhibitors
| Compound | Disease Model/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| NIM811 | HCV replicon (genotype 1b) | RNA Replication Inhibition | IC50 | 0.66 µM | [16] |
| SCY-635 | HCV replicon | RNA Replication Inhibition | EC50 | Potent (sub-micromolar) | [5] |
| SCY-635 | Chronic HCV (Genotype 1) | Viral Load Reduction (in vivo) | Mean max. decrease | 2.2 log10 (900 mg/day) | [17][18] |
| Alisporivir (DEB025) | Chronic HCV (Genotypes 1, 2, 3) | Viral Load Reduction (in vivo) | Significant reduction | Not specified | [6][12] |
| NV651 | Hepatocellular Carcinoma Cell Lines | Cell Proliferation | IC50 | Potent (sub-micromolar) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cyclophilin inhibitors.
PPIase Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the cis-trans isomerization of a peptide substrate catalyzed by a cyclophilin.
Materials:
-
Recombinant human Cyclophilin A
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Inhibitor compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer and the desired concentration of the inhibitor compound (or DMSO for control).
-
Add recombinant Cyclophilin A to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, and α-chymotrypsin.
-
Immediately measure the absorbance at 395 nm every 15 seconds for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of isomerization of the substrate from the cis to the trans form, which is then cleaved by chymotrypsin.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
Inhibitor compound dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for 48-72 hours.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.
-
Calculate the EC50 (50% effective concentration) for the inhibition of HCV replication and the CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.
Collagen-Induced Arthritis (CIA) Mouse Model
This in vivo model is used to evaluate the anti-inflammatory effects of cyclophilin inhibitors in the context of rheumatoid arthritis.[8]
Animals and Induction of Arthritis:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen in IFA.
Treatment Protocol:
-
Begin treatment with the cyclophilin inhibitor (e.g., a non-immunosuppressive CsA analog) or vehicle control at the onset of clinical signs of arthritis (around day 25-28).
-
Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
Evaluation of Disease Severity:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema. Score each paw on a scale of 0-4.
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint homogenates.[8]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to cyclophilin inhibitors.
Mechanism of Action of Cyclophilin Inhibitors in HCV Replication
Caption: Inhibition of the CypA-NS5A interaction by a cyclophilin inhibitor disrupts HCV replication.
Immunosuppressive Action of Cyclosporine A
Caption: CsA forms a complex with CypA, which then inhibits calcineurin, preventing T-cell activation.
Experimental Workflow for In Vitro Evaluation of a Novel Cyclophilin Inhibitor
Caption: A streamlined workflow for the initial in vitro characterization of a new cyclophilin inhibitor.
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of cyclophilin inhibitors can vary significantly. Alisporivir, for instance, is a substrate and a time-dependent inhibitor of CYP3A4.[19] Co-administration with CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) can significantly alter its plasma concentrations.[19] A notable adverse effect observed with Alisporivir is hyperbilirubinemia, which is generally reversible and not associated with liver toxicity.[6][12] SCY-635 has been shown to be orally bioavailable in multiple animal species.[13] In a phase 1b study, SCY-635 was well-tolerated with no serious adverse events.[17] NIM811 has also undergone clinical investigation, with its pharmacokinetics characterized from whole blood concentrations.[4]
Therapeutic Applications and Future Directions
While the most advanced clinical development of cyclophilin inhibitors has been for HCV, their therapeutic potential extends to a range of other diseases.
-
Oncology: The overexpression of cyclophilins in various cancers has spurred research into their inhibitors as anti-cancer agents. The novel inhibitor NV651 has demonstrated potent anti-proliferative effects in hepatocellular carcinoma models.[7]
-
Inflammatory Diseases: Non-immunosuppressive cyclophilin inhibitors have shown efficacy in animal models of rheumatoid arthritis by reducing inflammation and joint destruction.[8]
-
Neurodegenerative and Neuroinflammatory Diseases: Cyclophilin inhibitors are being investigated for their neuroprotective effects. In a mouse model of amyotrophic lateral sclerosis (ALS), a specific inhibitor of extracellular cyclophilin A reduced neuroinflammation and extended survival.[10][20] In models of multiple sclerosis and neonatal white matter injury, cyclophilin D inhibition has shown protective effects.[11][21]
The development of isoform-selective cyclophilin inhibitors represents a key future direction. Such compounds would allow for more targeted therapeutic interventions with potentially fewer off-target effects. The continued exploration of the diverse biological roles of cyclophilins will undoubtedly uncover new therapeutic opportunities for this versatile class of inhibitors.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 2. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Immunosuppressive Cyclophilin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Targeting Extracellular Cyclophilin A Reduces Neuroinflammation and Extends Survival in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclophilin D knockdown/knockout promotes microglia M2 polarization by inhibiting STAT1 to alleviate neuroinflammation in neonatal white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of synovitis and joint destruction by a new single domain antibody specific for cyclophilin A in two different mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SCYNEXIS, Inc. SCY-635 Demonstrates Clinically Relevant Single-agent Results in a Phase 1b Study in Adults with HCV - BioSpace [biospace.com]
- 18. The cyclophilin inhibitor SCY-635 suppresses viral replication and induces endogenous interferons in patients with chronic HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiologically based pharmacokinetic modeling for assessing the clinical drug-drug interaction of alisporivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Extracellular Cyclophilin A Reduces Neuroinflammation and Extends Survival in a Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Alisporivir (Cyclophilin Inhibitor): A Technical Guide to Core Intellectual Property and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisporivir (also known as Debio 025) is a synthetic, non-immunosuppressive cyclophilin inhibitor that has been extensively investigated for its potent antiviral activity, particularly against the Hepatitis C virus (HCV). As a host-targeting antiviral, Alisporivir presents a high barrier to resistance, a significant advantage over direct-acting antivirals. This technical guide provides an in-depth overview of the core intellectual property surrounding Alisporivir, its mechanism of action, comprehensive quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.
Intellectual Property Landscape
The intellectual property rights for Alisporivir have been principally managed by Debiopharm Group and Novartis. The core patents revolve around the composition of matter and its use in treating viral infections, most notably HCV.
Key Patent Families:
| Patent/Application Number | Title | Assignee(s) | Key Jurisdictions |
| WO2013045460A1 | Alisporivir for treatment of hepatitis c virus infection | Novartis AG, Debiopharm Int SA | WO, EP, US, JP |
| EP2691094A1 | Alisporivir to treat hepatitis c virus infection | Novartis AG | EP |
| SG10201602184TA | Treatment of hepatitis c virus infection with alisporivir | Novartis AG, Debiopharm Int SA | SG |
| CA2832829A1 | Treatment of hepatitis c virus infection with alisporivir | Novartis AG, Debiopharm Int SA | CA |
These patents and their international counterparts cover the use of Alisporivir, often in combination with other antiviral agents, for the treatment of HCV across various patient populations and genotypes. The claims typically encompass specific dosage regimens and methods of administration.
Mechanism of Action
Alisporivir exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), which is essential for the replication of several viruses, including HCV.[1][2]
Signaling Pathway of Alisporivir in HCV Inhibition:
References
The Therapeutic Potential of Non-Immunosuppressive Cyclophilin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilins, a ubiquitous family of peptidyl-prolyl isomerase (PPIase) enzymes, have emerged as critical regulators in a multitude of cellular processes and pathogenic mechanisms. Their inhibition, particularly with non-immunosuppressive derivatives of Cyclosporin A, presents a promising therapeutic strategy for a range of diseases, including viral infections and fibrotic conditions. This technical guide provides an in-depth overview of the therapeutic potential of cyclophilin inhibitors, with a focus on two leading clinical candidates: Alisporivir (DEB-025) and Rencofilstat (CRV431). We will delve into their core mechanisms of action, present a comprehensive summary of their preclinical and clinical data, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.
Introduction to Cyclophilins and Their Inhibition
Cyclophilins are a family of proteins that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding and conformational changes.[1] To date, 17 cyclophilin isoforms have been identified in humans, each with distinct subcellular localizations and biological functions.[2] Key isoforms include:
-
Cyclophilin A (CypA): The most abundant isoform, primarily located in the cytoplasm. It is a crucial host factor for the replication of several viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[3]
-
Cyclophilin B (CypB): Found in the endoplasmic reticulum, CypB plays a significant role in collagen synthesis and maturation, making it a key player in the pathogenesis of fibrosis.[4]
-
Cyclophilin D (CypD): Localized to the mitochondrial matrix, CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a channel implicated in cell death pathways.[5][6]
The archetypal cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant widely used in organ transplantation. Its immunosuppressive activity stems from the formation of a CsA-CypA complex that inhibits calcineurin, a key phosphatase in T-cell activation. However, the discovery that the PPIase inhibitory activity of CsA could be separated from its immunosuppressive effects has paved the way for the development of non-immunosuppressive cyclophilin inhibitors with a more favorable safety profile for a broader range of therapeutic applications.[7]
Featured Cyclophilin Inhibitors: Alisporivir and Rencofilstat
This guide will focus on two prominent non-immunosuppressive cyclophilin inhibitors that have undergone significant preclinical and clinical evaluation:
-
Alisporivir (DEB-025): A synthetic analog of CsA, Alisporivir has been extensively studied for its potent antiviral activity, particularly against HCV.[8]
-
Rencofilstat (CRV431): Another non-immunosuppressive CsA derivative, Rencofilstat has demonstrated significant anti-fibrotic and anti-cancer properties in various preclinical models.[9]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for Alisporivir and Rencofilstat, providing a basis for comparison of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Cyclophilin Isoform | IC50 (nM) | Ki (nM) | Reference(s) |
| Alisporivir | CypA | 2.8 ± 0.4 | 0.34 | [10][11] |
| CypD | ~ similar to CypA | - | [12] | |
| Rencofilstat | CypA | 1.8 ± 0.6 | - | [10] |
| CypB | - | 1-7 (range for A,B,D,G) | [9] | |
| CypD | - | 1-7 (range for A,B,D,G) | [9] | |
| CypG | - | 1-7 (range for A,B,D,G) | [9] | |
| Cyclosporin A | CypA | 16.8 ± 2.3 | - | [10] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Antiviral Efficacy (HCV)
| Inhibitor | Assay | Metric | Result | Reference(s) |
| Alisporivir | HCV Replicon (gt1b) | EC50 | 0.46 µM (for SARS-CoV-2) | [12] |
| Phase II (gt1) | SVR12 | 69% (with PEG-IFN/RBV) vs 53% (control) | [12] | |
| Phase II (gt2/3) | SVR24 | 80-85% (with RBV +/- PEG-IFN) vs 58% (control) | [12] | |
| Rencofilstat | HCV-infected mice | Viral Load Reduction | Significant reduction | [13] |
EC50: Half-maximal effective concentration; SVR: Sustained Virologic Response; PEG-IFN: Pegylated Interferon; RBV: Ribavirin.
Table 3: Anti-fibrotic Efficacy
| Inhibitor | Model | Key Findings | Quantitative Reduction | Reference(s) |
| Alisporivir | - | Known to have anti-fibrotic properties | Data not readily available | [8] |
| Rencofilstat | CCl4 Mouse Model | Decreased liver fibrosis | Significant reduction in Sirius Red staining | [2] |
| STAM NASH Mouse Model | Decreased liver fibrosis | 50% reduction in tumor number and size | [9] | |
| Human Lung Fibroblasts | Inhibited collagen secretion | - | [14] | |
| LX2 Stellate Cells | Decreased procollagen and fibronectin | - | [2] |
CCl4: Carbon tetrachloride; STAM: Streptozotocin and high-fat diet; NASH: Nonalcoholic steatohepatitis.
Table 4: Pharmacokinetic Properties
| Inhibitor | Species | Key Parameters | Value | Reference(s) |
| Alisporivir | Human | Tmax | <2 hours | [13] |
| Metabolism | CYP3A4 | [7] | ||
| Rencofilstat | Human (fasted) | Tmax | 1.5 hours | [15] |
| Human (fed) | Tmax | 1.8 hours | [15] | |
| Bioavailability | Increased with high-fat meal | [15] | ||
| Rat/Mouse | Liver Accumulation | 5- to 15-fold higher than blood | [9] |
Tmax: Time to maximum concentration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of cyclophilin inhibitors.
Chymotrypsin-Coupled PPIase Inhibition Assay
This assay measures the ability of a compound to inhibit the cis-trans isomerase activity of a cyclophilin enzyme.
Principle: The substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline which can be detected spectrophotometrically at 390 nm. Cyclophilin accelerates the conversion of the cis to the trans form. An inhibitor will slow down this conversion, resulting in a decreased rate of p-nitroaniline release.[4][16]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]
-
Recombinant human cyclophilin protein
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (1 mg/mL in a suitable solvent)[4]
-
α-Chymotrypsin (5 mg/mL in 1 mM HCl)[4]
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, α-chymotrypsin (final concentration typically 50 µg/mL), and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 10°C).[16]
-
Initiate the reaction by adding the cyclophilin enzyme (final concentration in the low nanomolar range).
-
Immediately add the substrate to the wells.
-
Monitor the increase in absorbance at 390 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication. A compound that inhibits HCV replication will lead to a decrease in the reporter signal.[17][18]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a multi-well plate at a predetermined density.
-
After cell attachment, add the test compound at various concentrations to the wells.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Determine the EC50 value of the compound by plotting the percentage of inhibition of luciferase activity against the compound concentration.
-
A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cellular toxicity.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic drugs.
Principle: CCl4 is a hepatotoxin that, when administered chronically, causes liver injury, inflammation, and subsequent activation of hepatic stellate cells, leading to the deposition of extracellular matrix and the development of fibrosis.[7][19]
Materials:
-
Mice (e.g., C57BL/6)
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., olive oil or corn oil)
-
Test compound (formulated for oral or intraperitoneal administration)
Procedure:
-
Administer CCl4 to the mice, typically via intraperitoneal (i.p.) injection, two to three times a week for a period of 4 to 12 weeks. A common dose is 1.0 mL/kg of a 10% CCl4 solution in oil.[20]
-
Concurrently, treat a group of mice with the test compound at a specified dose and route of administration. A control group should receive the vehicle.
-
At the end of the treatment period, sacrifice the animals and collect liver tissue and blood samples.
-
Assess the extent of liver fibrosis by:
-
Histology: Staining of liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantification of the total collagen content in the liver.
-
Immunohistochemistry/Western Blot: Analysis of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Gene Expression Analysis (qRT-PCR): Measurement of the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
STAM™ Mouse Model of Nonalcoholic Steatohepatitis (NASH)
This model recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma (HCC).
Principle: Two-day-old male C57BL/6 mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic phenotype. At four weeks of age, they are placed on a high-fat diet to induce steatosis and subsequent inflammation and fibrosis.[6][21]
Materials:
-
Newborn male C57BL/6 mice
-
Streptozotocin (STZ)
-
High-fat diet
-
Test compound
Procedure:
-
At two days of age, inject the mice with a single low dose of STZ (e.g., 200 µg per mouse).[22]
-
At four weeks of age, switch the mice to a high-fat diet.
-
Initiate treatment with the test compound at a specified age (e.g., 6 weeks for targeting NASH, or later for targeting fibrosis or HCC).
-
Continue treatment for a defined period.
-
At the end of the study, collect liver tissue for analysis of steatosis, inflammation, ballooning, and fibrosis using histology (H&E and Sirius Red staining) and other molecular techniques as described for the CCl4 model.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cyclophilin inhibitors are mediated through their interaction with specific cyclophilin isoforms, leading to the modulation of distinct signaling pathways.
Antiviral Mechanism: Inhibition of Cyclophilin A in HCV Replication
Cyclophilin A is a critical host factor for the replication of HCV. It interacts directly with the viral non-structural protein 5A (NS5A). This interaction is essential for the proper folding and function of NS5A, which in turn is required for the formation of the viral replication complex. Alisporivir and other CypA inhibitors bind to the active site of CypA, preventing its interaction with NS5A and thereby disrupting the viral replication cycle.[23]
Caption: HCV Replication Pathway and its inhibition by CypA inhibitors.
Anti-fibrotic Mechanism: Inhibition of Cyclophilin B in Collagen Synthesis
Cyclophilin B is an endoplasmic reticulum-resident protein that acts as a chaperone in the synthesis and folding of procollagen alpha-chains. It is a component of the prolyl 3-hydroxylase 1 complex, which is crucial for collagen modification. By inhibiting CypB, Rencofilstat disrupts the proper folding and secretion of procollagen, leading to a reduction in the deposition of mature collagen fibers, the hallmark of fibrosis.[4][24]
Caption: Inhibition of collagen synthesis and fibrosis by CypB inhibitors.
Cytoprotective Mechanism: Inhibition of Cyclophilin D and the Mitochondrial Permeability Transition Pore (mPTP)
Cyclophilin D is a key regulator of the mPTP, a non-selective channel in the inner mitochondrial membrane. Under conditions of cellular stress, such as oxidative stress and calcium overload, CypD promotes the opening of the mPTP. Prolonged mPTP opening leads to the dissipation of the mitochondrial membrane potential, ATP depletion, and ultimately, necrotic cell death. Cyclophilin inhibitors that target CypD can prevent mPTP opening, thereby protecting cells from this form of cell death.[5][6]
Caption: Regulation of the mPTP by CypD and the cytoprotective effect of its inhibitors.
Conclusion
Non-immunosuppressive cyclophilin inhibitors represent a versatile and promising class of therapeutic agents with well-defined mechanisms of action targeting fundamental cellular processes. The extensive preclinical and clinical data for compounds like Alisporivir and Rencofilstat highlight their potential in treating a diverse range of diseases, from viral infections to fibrosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of drugs. The continued exploration of cyclophilin biology and the development of next-generation inhibitors hold significant promise for addressing unmet medical needs.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 7. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecular.abbott [molecular.abbott]
- 11. Osteoprotegerin is an Early Marker of the Fibrotic Process and of Antifibrotic Treatment Responses in Ex Vivo Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Structurally distinct cyclosporin and sanglifehrin analogs CRV431 and NV556 suppress established HCV infection in humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting In Vivo Anti-Hepatofibrotic Drug Efficacy Based on In Vitro High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. HCV replicon assay. [bio-protocol.org]
- 19. scantox.com [scantox.com]
- 20. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 21. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Initial Toxicity Screening of Cyclophilin Inhibitor 1: A Technical Guide
Disclaimer: The following document provides a representative initial toxicity screening profile for a hypothetical compound designated "Cyclophilin Inhibitor 1." The data and methodologies presented are a synthesis of publicly available information on various cyclophilin inhibitors. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and does not represent the actual toxicity profile of any single, specific molecule.
Introduction
Cyclophilin inhibitors are a class of compounds that target cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases) involved in protein folding and various cellular processes.[1][2][3] Their therapeutic potential is being explored in diverse areas, including viral infections, inflammatory diseases, and cancer.[1][2][4] This document outlines a framework for the initial toxicity screening of a novel cyclophilin inhibitor, referred to as this compound, to support its early-stage development. The primary objective of this screening is to identify potential target organs for toxicity, establish a preliminary safety margin, and guide dose selection for further non-clinical and clinical studies.
Data Summary
The initial toxicity assessment of this compound encompasses acute toxicity, in vitro cytotoxicity, and preliminary genotoxicity evaluations. The following tables summarize the key quantitative findings.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Key Clinical Signs | Necropsy Findings |
| Mouse | Intraperitoneal (IP) | Saline | > 750 | Lethargy, piloerection, decreased activity | Kidney discoloration |
| Mouse | Subcutaneous (SC) | Saline | > 750 | Local irritation at the injection site | No remarkable findings |
| Rat | Oral (PO) | 0.5% Methylcellulose | > 2000 | No significant clinical signs | No remarkable findings |
Data synthesized from representative studies on cyclophilin modulators.[5]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HepG2 (Human Hepatocyte) | MTT | 72 | > 100 |
| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | 72 | > 100 |
| PBMCS (Human Peripheral Blood Mononuclear Cells) | AlamarBlue | 72 | > 100 |
IC50 values represent the concentration at which 50% of cell viability is inhibited. Data is representative and suggests low potential for direct cytotoxicity.
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 0.1 - 5000 µ g/plate | With and Without S9 | Negative |
| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | 1 - 100 µM | With and Without S9 | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | Up to 2000 mg/kg | N/A | Negative |
This preliminary genotoxicity panel suggests that this compound is not mutagenic or clastogenic under the tested conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines for preclinical safety assessment.
Acute Toxicity Study in Rodents
-
Test System: Male and female BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old).
-
Group Size: 5 animals/sex/group.
-
Administration: A single dose of this compound was administered via intraperitoneal, subcutaneous (mice), or oral (rats) routes. A vehicle control group was included for each route.
-
Dose Levels: A limit dose of 750 mg/kg for parenteral routes and 2000 mg/kg for the oral route was used based on preliminary range-finding studies.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose.
-
Endpoint: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: HepG2 and HEK293 cells were cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound was added at various concentrations (e.g., 0.1 to 100 µM) in triplicate and incubated for 72 hours.
-
Measurement: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value was calculated using a non-linear regression analysis.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Metabolic Activation: The assay was performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenic potential of metabolites.
-
Procedure: The test compound was incubated with the bacterial strains in the presence and absence of S9 mix. The mixture was then plated on minimal glucose agar plates.
-
Endpoint: After 48-72 hours of incubation, the number of revertant colonies (his+ for S. typhimurium and trp+ for E. coli) was counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Micronucleus Assay
-
Test System: Male and female BALB/c mice.
-
Administration: this compound was administered via the oral route at three dose levels (e.g., 500, 1000, and 2000 mg/kg). A vehicle control and a positive control (e.g., cyclophosphamide) were included.
-
Sample Collection: Bone marrow was collected from the femur at 24 and 48 hours after dosing.
-
Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.
-
Endpoint: A significant, dose-dependent increase in the frequency of MN-PCEs compared to the vehicle control indicates a clastogenic effect.
Visualizations
Signaling Pathway and Mechanism of Action
The therapeutic effects of cyclophilin inhibitors are often linked to their interaction with cyclophilin A (CypA), which can modulate various signaling pathways. The diagram below illustrates the general mechanism of action.
Caption: General mechanism of action of this compound.
Experimental Workflow for Initial Toxicity Screening
The following diagram outlines the logical flow of the initial toxicity screening process for this compound.
Caption: Workflow for the initial toxicity screening of this compound.
Conclusion
The initial toxicity screening of this compound, based on a synthesis of data from representative cyclophilin inhibitors, suggests a favorable preliminary safety profile. The compound exhibits low acute toxicity in rodents, lacks in vitro cytotoxicity at high concentrations, and shows no evidence of genotoxicity in a standard battery of tests. These findings support the further development of this compound and provide a basis for the design of sub-chronic toxicity studies to further characterize its safety profile. Continued evaluation will be necessary to fully understand the potential risks and to establish a safe dose range for first-in-human clinical trials.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From chemical tools to clinical medicines: nonimmunosuppressive cyclophilin inhibitors derived from the cyclosporin and sanglifehrin scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyses of the toxic properties of recombinant human Cyclophilin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cyclophilin Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common in vitro assays used to identify and characterize inhibitors of Cyclophilin A (CypA), a key protein involved in various cellular processes, including protein folding, immune response, and disease pathogenesis.[1][2] The methodologies described are essential for the screening and development of novel therapeutic agents targeting CypA.
Overview of Cyclophilin A and its Inhibition
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the immunophilin family.[1] It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of proline residues in peptides and proteins, a rate-limiting step in protein folding.[1][3] Extracellular CypA also plays a significant role in inflammatory diseases and cancers by interacting with the cell surface receptor CD147, triggering downstream signaling pathways such as MAPK/ERK and NF-κB.[1][2][4][5] Inhibition of CypA's PPIase activity is a key strategy for developing therapeutics for a range of diseases, including viral infections, inflammatory disorders, and cancer.[3]
Quantitative Data on Cyclophilin A Inhibitors
The following table summarizes the in vitro potency of various Cyclophilin A inhibitors, including both immunosuppressive and non-immunosuppressive compounds.
| Compound Name | Compound Type | Standard Type | Standard Value (nM) |
| Cyclosporin A | Immunosuppressive | IC50 | 9.6 |
| Ki | 12.2 | ||
| Sanglifehrin A | Immunosuppressive | IC50 | 12.8 |
| NIM811 | Non-immunosuppressive | Ki | 2.1 |
| Alisporivir (DEB-025) | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |
| SCY-635 | Non-immunosuppressive | IC50 | - (nanomolar levels) |
| STG-175 | Non-immunosuppressive | EC50 | 11 - 39 (genotype dependent) |
| Compound 239836 (C28) | Non-immunosuppressive | IC50 | 1.5 |
Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed protocols for three widely used in vitro assays for screening and characterizing Cyclophilin A inhibitors.
Chymotrypsin-Coupled PPIase Assay
This enzymatic assay measures the PPIase activity of CypA by coupling the isomerization of a substrate peptide to its cleavage by chymotrypsin.
Principle:
The substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exists in both cis and trans conformations.[6] CypA catalyzes the conversion of the cis isomer to the trans isomer. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm.[7] Inhibitors of CypA will slow down the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]
-
CypA Stock Solution: Prepare a stock solution of recombinant human CypA in assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-10 nM).
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 5 mg/mL) in 1 mM HCl.[7] The final concentration in the assay is typically around 50 µM.[8]
-
Substrate Stock Solution: Prepare a stock solution of Suc-AAPF-pNA (e.g., 1 mg/mL) in a suitable solvent like DMSO.[7] The final concentration in the assay is typically around 15 µM.[8]
-
Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the test inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the CypA solution to all wells except the negative control (no enzyme) wells.
-
Pre-incubate the plate at 10°C for 10 minutes.[7]
-
Add 10 µL of the chymotrypsin solution to all wells.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Competition Assay
This is a binding assay that measures the displacement of a fluorescently labeled ligand from CypA by a test compound.[9]
Principle:
A small, fluorescently labeled molecule (tracer) that binds to CypA will have a high fluorescence polarization value because its rotation is restricted upon binding to the larger protein.[10] An unlabeled inhibitor that competes for the same binding site will displace the tracer, leading to a decrease in the fluorescence polarization signal as the free tracer rotates more rapidly in solution.[10][11]
Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol.
-
CypA Stock Solution: Prepare a stock solution of recombinant human CypA in FP assay buffer. The final concentration should be determined by titration but is often in the nanomolar range.
-
Fluorescent Tracer Stock Solution: Prepare a stock solution of a fluorescently labeled CypA ligand (e.g., fluorescein-labeled Cyclosporin A analog) in DMSO.[9] The final concentration should be low enough to ensure that it is mostly bound to CypA in the absence of an inhibitor.
-
Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (384-well black plate format):
-
Add 10 µL of FP assay buffer to each well.
-
Add 5 µL of the test inhibitor solution or DMSO to the appropriate wells.
-
Add 10 µL of the CypA solution to all wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each well.
-
Determine the percent displacement for each inhibitor concentration.
-
Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust technology for studying protein-protein interactions and can be adapted to screen for inhibitors that disrupt the interaction between CypA and its binding partners.[13]
Principle:
This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665).[14][15] One interacting protein is labeled with the donor and the other with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[15] An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.[15]
Protocol:
-
Reagent Preparation:
-
HTRF Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA, 0.02% Tween-20.[14]
-
Tagged CypA Protein: Prepare a stock solution of recombinant CypA fused to an affinity tag (e.g., GST-CypA).
-
Tagged Binding Partner: Prepare a stock solution of the interacting protein fused to a different affinity tag (e.g., His6-tagged protein).
-
HTRF Antibodies: Use anti-tag antibodies labeled with the HTRF donor and acceptor (e.g., anti-GST-Europium cryptate and anti-His6-d2).[14]
-
Inhibitor Stock Solution: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (384-well white plate format):
-
Add 5 µL of the test inhibitor solution or DMSO to the appropriate wells.
-
Add 5 µL of the GST-CypA solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Add 5 µL of the His6-tagged binding partner solution to each well.
-
Incubate at room temperature for 20 minutes.[14]
-
Add 5 µL of a pre-mixed solution of the anti-GST-Europium cryptate and anti-His6-d2 antibodies.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[14][16]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Cyclophilin A Signaling Pathway
Experimental Workflow for In Vitro Inhibitor Screening
References
- 1. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 7. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. scispace.com [scispace.com]
- 14. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Workflow Using Cyclophilin Inhibitor 1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Cyclophilin inhibitor 1. This document details its mechanism of action, relevant signaling pathways, and protocols for key experiments.
Introduction to Cyclophilin A and its Inhibitors
Cyclophilin A (CypA) is a ubiquitously expressed cellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and function.[1][2][3] CypA is implicated in numerous biological processes, including signal transduction, inflammation, viral infections, and cancer.[1][2] Cyclophilin inhibitors are a class of drugs that block the enzymatic activity of cyclophilins. The archetypal cyclophilin inhibitor is Cyclosporine A (CsA), a well-known immunosuppressant.[4][5] However, non-immunosuppressive derivatives have been developed to target the PPIase activity of CypA without affecting the immune system, making them valuable tools for research and potential therapeutics for various diseases, notably viral infections like Hepatitis C (HCV) and HIV.[4][6][7][8]
Mechanism of Action
The primary mechanism of action of this compound is the direct binding to the hydrophobic pocket of Cyclophilin A, which contains the active site for its PPIase activity.[4] This binding competitively inhibits the ability of CypA to catalyze the cis-trans isomerization of proline residues in substrate proteins.[1]
In the context of viral infections such as HCV, CypA is a critical host factor required for viral replication. It interacts with viral proteins, like the HCV nonstructural protein 5A (NS5A), and this interaction is essential for the proper functioning of the viral replication complex.[6][9][10][11] By inhibiting CypA, this compound disrupts this interaction, thereby abrogating viral RNA replication.[10][11]
The immunosuppressive effect of Cyclosporine A is mediated by the formation of a ternary complex with Cyclophilin A and calcineurin, a phosphatase involved in T-cell activation.[4][5][6] Non-immunosuppressive analogs of CsA, such as Alisporivir (DEB025) and SCY-635, are designed to bind to CypA and inhibit its PPIase activity without forming a stable complex with calcineurin, thus avoiding immunosuppression.[3][4][8]
Caption: Mechanism of this compound action.
Signaling Pathways Involving Cyclophilin A
Cyclophilin A is involved in multiple intracellular signaling pathways that regulate various cellular processes. In the context of atherosclerosis, CypA can mediate signaling through MAPK, NF-κB, and JAK/STAT pathways.[12] It has also been shown to protect against oxidative stress and apoptosis by activating the PI3K/Akt/mTOR pathway.[2] Furthermore, CypA can promote cell migration through the Abl-Crk signaling pathway.[1][13]
Caption: Overview of signaling pathways involving Cyclophilin A.
Quantitative Data for Cyclophilin Inhibitors
The following table summarizes the inhibitory concentrations and binding affinities of various cyclophilin inhibitors from published studies.
| Inhibitor Name | Target | Assay Type | Value | Organism/Cell Line | Reference |
| SCY-635 | Cyclophilin A | PPIase Inhibition | Nanomolar range | In vitro | [3] |
| Compound 239836 | Cyclophilin A | IC50 | 1.5 nM | In vitro | [3] |
| Compound 7e | Cyclophilin A | EC50 (Anti-HCV) | 5.3 µM | In vitro | [3] |
| Compound 7e | Cyclophilin A | Binding Affinity (KD) | 3.66 µM | In vitro | [3] |
| Alisporivir (DEB025) | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |
| NIM811 | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |
| Cyclosporine A | Cyclophilin | Antiviral (HCV) | Micromolar concentrations | Cell culture | [14] |
Experimental Workflow for Antiviral Testing
This workflow outlines the key steps to assess the antiviral efficacy of a Cyclophilin inhibitor against a virus like HCV using a cell-based replicon system.
References
- 1. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of cyclophilin inhibitors | Cypralis [cypralis.com]
- 6. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 8. Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclophilin Inhibitor 1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclophilin Inhibitor 1 in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of cyclophilin activity. Detailed protocols for a common biochemical assay are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.
Introduction to Cyclophilin A and its Inhibition
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein belonging to the immunophilin family. It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding and function of various proteins.[1] CypA is implicated in a range of pathological conditions, including viral infections (such as Hepatitis C and HIV), cancer, and inflammatory diseases, making it an attractive therapeutic target.[2][3]
Cyclophilin inhibitors are molecules that bind to the active site of cyclophilins, thereby blocking their PPIase activity.[1] This inhibition can disrupt the lifecycle of pathogens that rely on host cyclophilins for replication and can modulate various cellular signaling pathways.[1][3]
This compound is a potent and orally bioavailable inhibitor of Cyclophilin A. It has demonstrated significant activity in preclinical studies, particularly in the context of anti-HCV research.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a representative example of data from a high-throughput screening campaign.
Table 1: Biological Activity of this compound
| Parameter | Value | Target | Notes |
| Kd | 5 nM | Cyclophilin A | Dissociation constant, indicating high binding affinity.[4] |
| EC50 | 98 nM | Hepatitis C Virus (HCV) 2a | Effective concentration for 50% inhibition of viral replication in a cell-based assay.[4] |
Table 2: Representative High-Throughput Screening Data for a 10,000 Compound Library against Cyclophilin A
| Parameter | Value | Description |
| Total Compounds Screened | 10,000 | The total number of diverse small molecules tested. |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition in the primary screen. |
| Confirmed Hits | 112 | Number of primary hits that were confirmed upon re-testing. |
| Confirmation Rate | 74.7% | Percentage of primary hits that were validated in a secondary assay. |
| Z'-factor | 0.75 | A measure of the statistical effect size, indicating an excellent assay quality.[5][6][7] |
| Potent Hits (IC50 < 1 µM) | 15 | Number of confirmed hits with high potency. |
Signaling Pathways Involving Cyclophilin A
Cyclophilin A is involved in the regulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of cyclophilin inhibitors.
Caption: Key signaling pathways modulated by Cyclophilin A.
Experimental Workflow for High-Throughput Screening
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of Cyclophilin A.
Caption: High-throughput screening workflow for Cyclophilin A inhibitors.
Experimental Protocols
Protease-Coupled PPIase Assay for High-Throughput Screening
This protocol is adapted for a 384-well plate format and is suitable for identifying inhibitors of Cyclophilin A's PPIase activity. The assay measures the chymotrypsin-catalyzed cleavage of a chromogenic substrate, which is dependent on the cis-to-trans isomerization of a proline residue by CypA.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Recombinant Human Cyclophilin A (CypA): Final concentration of 10 nM in assay buffer
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Stock solution in DMSO, final concentration of 20 µM in assay buffer.
-
α-Chymotrypsin: Final concentration of 0.5 mg/mL in assay buffer
-
This compound (or other test compounds): Typically a 10 mM stock in DMSO
-
Positive Control: A known CypA inhibitor (e.g., Cyclosporin A)
-
Negative Control: DMSO
-
384-well, clear, flat-bottom plates
-
Plate reader capable of measuring absorbance at 390 nm
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human Cyclophilin A in assay buffer at a 2X concentration (20 nM).
-
Dispense 10 µL of the CypA solution to all wells containing test compounds and the negative control.
-
For "no enzyme" control wells, add 10 µL of assay buffer without CypA.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X reaction mix containing the substrate (40 µM Suc-AAPF-pNA) and α-chymotrypsin (1 mg/mL) in assay buffer.
-
To initiate the reaction, add 10 µL of the reaction mix to all wells of the plate. The final volume in each well will be 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to 25°C.
-
Measure the absorbance at 390 nm every 30 seconds for a total of 10 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (Vmax) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_no_enzyme) / (Vmax_DMSO - Vmax_no_enzyme))
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Calculate the Z'-factor for the assay to assess its quality: Z' = 1 - (3 * (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[5][6][7]
-
Conclusion
The provided application notes and protocols offer a framework for the utilization of this compound in high-throughput screening campaigns. The detailed PPIase assay protocol, coupled with the understanding of the underlying signaling pathways and robust data analysis, will enable researchers to effectively identify and characterize novel modulators of cyclophilin activity for therapeutic development.
References
- 1. Structural insights into the catalytic mechanism of cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophilin A regulates JNK/p38-MAPK signaling through its physical interaction with ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Cyclophilin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of widely used cyclophilin inhibitors. The primary focus is on the well-characterized immunosuppressant Cyclosporin A (CsA) and its non-immunosuppressive analog, Alisporivir .
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended target of Cyclosporin A and Alisporivir?
A1: Both Cyclosporin A (CsA) and Alisporivir are potent inhibitors of cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases) involved in protein folding and trafficking[1]. Alisporivir was specifically designed as a non-immunosuppressive analog of CsA, and both compounds bind to the catalytic pocket of cyclophilin A (CypA), inhibiting its enzymatic activity[1][2].
Q2: What is the most well-known off-target effect of Cyclosporin A?
A2: The most significant off-target effect of Cyclosporin A is its immunosuppressive activity. This occurs because the CsA-CypA complex binds to and inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase[3][4][5]. This inhibition blocks the activation of T-cells, which is the basis for its clinical use in preventing organ transplant rejection[3][4][5].
Q3: How does Alisporivir avoid the immunosuppressive effects of Cyclosporin A?
A3: Alisporivir was developed through chemical modifications of the CsA structure. These changes enhance its binding affinity for cyclophilins while abolishing its ability to form a stable complex with calcineurin[6]. Consequently, Alisporivir does not inhibit T-cell activation and lacks the immunosuppressive effects of CsA[6].
Q4: Are there other known off-targets for Cyclosporin A?
A4: Yes, beyond the calcineurin-mediated effects, Cyclosporin A has been shown to interact with other proteins. Experimentally validated off-targets include Calpain 2, Caspase 3, and p38 MAP kinase 14[7]. Additionally, CsA has been reported to act as an uncompetitive inhibitor of the 20S proteasome's chymotrypsin-like activity in vitro[8].
Q5: What are the known off-target effects or adverse events associated with Alisporivir?
A5: A notable adverse event observed in clinical trials with Alisporivir is hyperbilirubinemia (an excess of bilirubin in the blood)[2][4][5]. This is not due to liver toxicity but is caused by the off-target inhibition of specific bilirubin transport proteins in the liver, namely OATP1B1, OATP1B3, and MRP2[9]. Another serious adverse event, pancreatitis, has been reported in patients receiving Alisporivir, though these cases occurred when the drug was co-administered with interferon, a substance also known to carry a risk of pancreatitis[2].
Troubleshooting Guides
Issue 1: Unexpected Immunosuppressive Effects in Experiments with a Supposedly Specific Cyclophilin Inhibitor.
-
Possible Cause: You may be using Cyclosporin A, which has potent immunosuppressive off-target effects through calcineurin inhibition.
-
Troubleshooting Steps:
-
Confirm Inhibitor Identity: Verify that the inhibitor you are using is not CsA if you wish to avoid immunosuppressive effects.
-
Switch to a Non-immunosuppressive Analog: Consider using Alisporivir, which does not inhibit calcineurin[6].
-
Control Experiments: If using CsA is necessary, include control experiments to account for its effects on T-cell activation and calcineurin-dependent signaling pathways.
-
Issue 2: Observing Elevated Bilirubin Levels in in vivo Studies with Alisporivir.
-
Possible Cause: Alisporivir is known to inhibit the hepatic transporters OATP1B1, OATP1B3, and MRP2, which are responsible for bilirubin uptake and efflux[9].
-
Troubleshooting Steps:
-
Monitor Bilirubin Levels: Routinely measure both direct and indirect bilirubin levels in plasma.
-
Dose Adjustment: If permissible within the experimental design, consider whether dose adjustments of Alisporivir affect the severity of hyperbilirubinemia.
-
Consider Genetic Variability: Be aware that polymorphisms in the genes encoding OATP transporters can influence the degree of drug-induced hyperbilirubinemia.
-
Rule out Hepatotoxicity: Perform standard liver function tests (e.g., ALT, AST) to confirm that the elevated bilirubin is not a result of liver damage[4].
-
Issue 3: Difficulty in Distinguishing On-Target Cyclophilin Inhibition from Off-Target Effects.
-
Possible Cause: The observed phenotype in your experiment could be a composite of both on-target and off-target effects.
-
Troubleshooting Steps:
-
Use Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended cyclophilin target. Compare the phenotype of genetic knockdown with that of inhibitor treatment.
-
Use of Analogs: Compare the effects of Cyclosporin A with Alisporivir. A phenotype that appears with CsA but not Alisporivir may be related to calcineurin inhibition.
-
-
Perform Off-Target Profiling: If resources allow, conduct an unbiased off-target screen such as a kinome scan or a proteome-wide thermal shift assay (CETSA-MS) to identify other proteins that your inhibitor may be binding to.
-
Quantitative Data on Off-Target Interactions
The following tables summarize known binding affinities and inhibitory concentrations for Cyclosporin A and Alisporivir with their on- and off-targets.
Table 1: Binding Affinities (Kd) of Cyclosporin A and Alisporivir
| Compound | Target | Off-Target | Binding Affinity (Kd) | Method |
| Cyclosporin A | Cyclophilin A | 13 ± 4 nM | Fluorescence Spectroscopy | |
| Calpain 2 | 3.3 ± 0.6 µM | Surface Plasmon Resonance | ||
| Caspase 3 | 1.9 ± 0.4 µM | Surface Plasmon Resonance | ||
| p38 MAP kinase 14 | 1.4 ± 0.3 µM | Surface Plasmon Resonance | ||
| Alisporivir | Cyclophilin A | Not specified, but noted to have enhanced affinity over CsA[6] | - | |
| Calcineurin | Does not bind | - |
Data for Calpain 2, Caspase 3, and p38 MAP kinase 14 from[7]. Data for Cyclophilin A from[10].
Table 2: Inhibitory Concentrations (IC50) for Alisporivir Off-Targets
| Compound | Off-Target | IC50 | Substrate/Assay Condition |
| Alisporivir | OATP1B1 | Not specified | Bilirubin transport |
| OATP1B3 | Not specified | Bilirubin transport | |
| MRP2 | Not specified | Bilirubin transport |
While the inhibition of these transporters by Alisporivir is documented as the cause of hyperbilirubinemia, specific IC50 values from a single comprehensive study were not available in the searched literature. It is known that Cyclosporin A is a potent inhibitor of OATP1B1 with an IC50 of ~0.2 µM[11].
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and experimental procedures related to the off-target effects of cyclophilin inhibitors.
Caption: On- and off-target pathways of Cyclosporin A vs. Alisporivir.
Caption: Off-target inhibition of bilirubin transporters by Alisporivir.
Caption: Experimental workflow for identifying off-target kinases.
Experimental Protocols
Protocol 1: Kinome Profiling Using the Kinobeads Competition Assay
This protocol is adapted from methodologies used for large-scale kinase inhibitor profiling.
Objective: To determine the inhibitory profile of a compound against a large portion of the expressed kinome in a cell lysate.
Materials:
-
Cell lines of interest (e.g., a panel covering diverse lineages)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM Na₃VO₄, 25 mM NaF, 1 mM DTT, protease inhibitors)
-
Test inhibitor (Cyclophilin Inhibitor 1) at various concentrations
-
Kinobeads: Sepharose beads coupled to a mixture of broad-spectrum, ATP-competitive kinase inhibitors.
-
Wash buffers
-
Digestion buffer (e.g., containing trypsin)
-
LC-MS/MS system
Methodology:
-
Lysate Preparation: Culture and harvest cells. Lyse cells in a suitable lysis buffer on ice. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., by Bradford assay).
-
Inhibitor Competition: Aliquot the cell lysate. To each aliquot, add the test inhibitor at a final concentration from a dilution series (e.g., 0 nM to 30 µM). Include a DMSO vehicle control. Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Kinase Capture: Add a slurry of Kinobeads to each lysate/inhibitor mixture. Incubate for another 60 minutes at 4°C with rotation to allow kinases not bound by the test inhibitor to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffers of decreasing stringency to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing a protease (e.g., trypsin). Incubate overnight at 37°C to digest the captured kinases into peptides.
-
Peptide Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Identify and quantify the peptides corresponding to each kinase using a proteomics software suite (e.g., MaxQuant). For each kinase, plot the remaining amount bound to the beads against the concentration of the test inhibitor. Fit the data to a dose-response curve to determine the IC₅₀ value for each identified off-target kinase.
Protocol 2: Proteome-Wide Off-Target Identification by Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (CETSA-MS)
This protocol outlines a general workflow for identifying direct and indirect targets of a compound in intact cells.
Objective: To identify which proteins in a cell are stabilized or destabilized upon binding of a compound, on a proteome-wide scale.
Materials:
-
Intact cells in culture
-
Test inhibitor (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease inhibitors)
-
Tandem Mass Tags (TMT) for multiplexed quantification (optional, but recommended for throughput)
-
LC-MS/MS system
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor at a fixed concentration (e.g., 10-30 µM) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) under normal culture conditions.
-
Thermal Profiling: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 64°C), then cool to room temperature. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., freeze-thaw cycles or mechanical disruption).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS: Collect the supernatant, which contains the soluble, non-denatured proteins. Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow.
-
Peptide Labeling and Fractionation (if using TMT): Label the peptides from each temperature point with a different isobaric TMT reagent. Combine the labeled samples. Fractionate the combined peptide sample to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all temperature points. For each protein, plot the soluble fraction remaining as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in this "melting curve" indicates a potential interaction between the protein and the inhibitor. Proteins with a significant thermal shift are considered potential on- or off-targets.
References
- 1. Adverse reactions and interactions of cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Human structural proteome-wide characterization of Cyclosporine A targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine A is an uncompetitive inhibitor of proteasome activity and prevents NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcrenal.ca [bcrenal.ca]
- 11. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclophilin Inhibitor Interference in Fluorescence Assays
Welcome to the technical support center for researchers utilizing cyclophilin inhibitors in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can cyclophilin inhibitors like Cyclosporin A interfere with my fluorescence assay?
A1: Yes, like many small molecules, cyclophilin inhibitors have the potential to interfere with fluorescence assays. This interference can manifest as either artificially high readings (autofluorescence) or artificially low readings (quenching)[1][2]. The extent of interference depends on the specific inhibitor, its concentration, the fluorescent dye being used, and the assay conditions.
Q2: What are the primary mechanisms of interference?
A2: There are two main mechanisms of interference:
-
Autofluorescence: The cyclophilin inhibitor itself may absorb light at the excitation wavelength of your fluorescent dye and emit light in the same range as your dye's emission. This adds to the signal and can be misinterpreted as a positive result[1].
-
Quenching: The inhibitor may absorb the excitation light, making less available to excite your fluorescent dye, or it may absorb the light emitted by the dye, reducing the signal that reaches the detector. This is also known as the inner filter effect[2].
Q3: Are all cyclophilin inhibitors equally likely to interfere?
A3: Not necessarily. The potential for interference is dependent on the chemical structure of the inhibitor. For example, Cyclosporin A (CsA) primarily absorbs light in the low UV range (around 210-215 nm), suggesting that it is less likely to cause significant autofluorescence when using common fluorophores that are excited at longer wavelengths (e.g., FITC, GFP, RFP). However, without specific spectral data for every inhibitor, it is crucial to test for interference empirically.
Q4: What are some common cyclophilin inhibitors I should be aware of?
A4: Besides the well-known Cyclosporin A (CsA), other commonly used cyclophilin inhibitors in research include Alisporivir (DEB025), NIM811, and various research compounds that may be generically named (e.g., "Cyclophilin inhibitor 1"). Each of these may have different properties and should be individually assessed for fluorescence interference.
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of a cyclophilin inhibitor.
This may be due to the autofluorescence of the inhibitor.
References
minimizing batch-to-batch variability of Cyclophilin inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Cyclophilin inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors throughout the manufacturing and experimental workflow. The most common causes include:
-
Chemical Purity and Impurities: Differences in the purity of the active pharmaceutical ingredient (API) and the presence of residual solvents, starting materials, or byproducts from the synthesis process can significantly alter the inhibitor's activity.[1][2][3][4]
-
Polymorphism: The inhibitor may exist in different crystalline forms (polymorphs) with varying solubility and dissolution rates, impacting its bioavailability and potency in cell-based assays.[5]
-
Solubility and Formulation Issues: Inconsistent dissolution of the compound in your experimental solvent (e.g., DMSO) can lead to inaccurate concentrations in your assays. The final concentration of the solvent in the assay can also affect the results.[5][6][7]
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or fluctuating temperatures) can lead to degradation of the compound over time.[6][8][9] Repeated freeze-thaw cycles of stock solutions should also be avoided.[6]
-
Experimental Procedure Drift: Minor, often unnoticed, changes in experimental protocols, cell passage number, or reagent sources over time can contribute to variability.
Q2: How can we proactively assess a new batch of this compound to ensure its quality before starting our experiments?
A2: It is highly recommended to perform a comprehensive quality control (QC) assessment on each new batch. This should include both analytical chemistry techniques to verify the compound's identity and purity, and a biological assay to confirm its potency. A comparison with a previously validated "gold standard" batch is ideal.
Q3: What are the recommended analytical techniques for quality control of a new batch?
A3: A combination of analytical methods should be used to confirm the identity, purity, and integrity of the inhibitor.
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and identify impurities. | Provides a chromatogram showing the main compound peak and any impurity peaks. The area under the peaks can be used to calculate the percentage of purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight and identify impurities.[3][10] | Confirms the expected mass of the inhibitor and can help in identifying the molecular weights of any impurities.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure.[10][12][13] | Provides detailed information about the molecular structure, confirming that the correct compound has been synthesized.[10][12] |
| Karl Fischer Titration | To determine water content. | Measures the amount of water present in the solid compound, which can affect its stability and accurate weighing. |
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO) suitable for your experimental system.[6]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental setup.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary. Visually inspect the solution for any precipitate.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our cellular assay.
If you are observing a significant shift in the half-maximal inhibitory concentration (IC50) of this compound between batches, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Issue 2: Precipitate forms when diluting the inhibitor in aqueous media.
Many small molecule inhibitors have poor aqueous solubility.[5] If you observe precipitation, consider the following:
-
Decrease Final Concentration: The concentration of the inhibitor may be exceeding its solubility limit in your final assay buffer.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect your biological system but aids in solubility.
-
Use a Different Formulation: For in vivo studies, formulation strategies such as the use of excipients or lipid-based delivery systems may be necessary to improve solubility and bioavailability.[7][14]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized for your particular inhibitor.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the inhibitor's UV spectrum (e.g., 214 nm and 280 nm).
-
-
Analysis: Inject 10 µL of the sample. Integrate the peak areas of the main compound and any impurities. Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
Protocol 2: In Vitro Cyclophilin A PPIase Activity Assay
This enzymatic assay can be used to confirm the biological activity of different batches of this compound. The assay measures the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin A.[15][16]
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
Recombinant Human Cyclophilin A.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
Chymotrypsin.
-
-
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add Cyclophilin A to the assay buffer.
-
Add the diluted inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (Suc-AAPF-pNA).
-
Immediately add chymotrypsin. Chymotrypsin cleaves the p-nitroanilide from the trans-isomer of the substrate, producing a yellow color that can be monitored spectrophotometrically.
-
Measure the absorbance at 390 nm every 10 seconds for 5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each batch.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Cyclophilin A's isomerase activity.
Caption: Workflow for quality control of new inhibitor batches.
References
- 1. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. youtube.com [youtube.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Best Practices for Handling and Storing Pharmaceutical Consumables [everhealgroup.com]
- 9. eudaico.com [eudaico.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. jocpr.com [jocpr.com]
- 15. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 16. researchgate.net [researchgate.net]
long-term storage conditions for Cyclophilin inhibitor 1
This guide provides detailed information on the long-term storage, handling, and troubleshooting for Cyclophilin Inhibitor 1 to ensure its stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, away from moisture.[1][2]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[3][4][5] For long-term storage, -80°C is recommended.[1][2][3][4]
Q3: What is the shelf life of this compound under different storage conditions?
The stability of this compound depends on whether it is in solid form or in solution, and the storage temperature. The following table summarizes the recommended storage durations.
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Up to 6 months[5] |
| In Solvent | -80°C | Up to 6 months[1][3][4] |
| In Solvent | -20°C | Up to 1 month[1][3][4] |
Q4: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1][3] It is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][3] It is important to use newly opened or anhydrous DMSO as the compound is sensitive to moisture.[3][4]
Q5: Can I store the stock solution at 4°C?
Long-term storage of peptide solutions at 4°C is generally not recommended. For optimal stability, stock solutions should be stored at -20°C or -80°C.[5]
Troubleshooting Guide
Issue: The compound will not dissolve completely.
-
Solution: Ensure you are using a suitable solvent, such as high-quality, anhydrous DMSO.[1][3] Sonication or gentle warming may aid in dissolution. Also, verify the concentration you are trying to achieve is within the solubility limits of the compound.
Issue: I observe precipitation in my stock solution after thawing.
-
Solution: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[5] If precipitation persists, gently warm and vortex the solution to redissolve the compound. To prevent this, ensure the initial stock solution is fully dissolved and consider preparing smaller aliquots to minimize the volume being thawed at one time.
Issue: My experimental results are inconsistent.
-
Solution: Inconsistent results can arise from degradation of the inhibitor. Ensure that you are adhering to the recommended storage conditions and avoiding multiple freeze-thaw cycles by preparing single-use aliquots.[3][4][5] If the stock solution has been stored for longer than the recommended duration, it is advisable to prepare a fresh stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 593.67 g/mol ), you would need 5.94 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][4]
Diagrams
Caption: Workflow for proper storage and handling of this compound.
References
overcoming resistance to Cyclophilin inhibitor 1 in cells
Welcome to the Technical Support Center for Cyclophilin Inhibitor 1.
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cellular experiments. Here you will find frequently asked questions and troubleshooting guides to help you identify, understand, and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound belongs to a class of drugs that target cyclophilins, a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases).[1][2] These enzymes are crucial for the proper folding and function of various cellular and viral proteins.[1][2] By binding to cyclophilins (such as Cyclophilin A or D), the inhibitor blocks their enzymatic activity. This can disrupt viral replication cycles that depend on host cyclophilins or interfere with signaling pathways in cancer cells that promote survival and proliferation.[1][3][4]
Q2: We are observing that our cells are becoming resistant to this compound. What are the common mechanisms of resistance?
A2: Resistance to cyclophilin inhibitors can arise through several mechanisms, depending on the disease model:
-
Viral Infections (e.g., HCV): In viruses like Hepatitis C, resistance can emerge through mutations in viral proteins that interact with cyclophilins. For example, a D320E mutation in the HCV NS5A protein has been shown to confer low-level resistance to the cyclophilin inhibitor Alisporivir by reducing the virus's dependency on Cyclophilin A (CypA) for its replication.[5]
-
Cancer Cells: In cancer, resistance is often linked to the activation of pro-survival signaling pathways. One identified mechanism involves the PI3K/Akt pathway, where activated Akt2 can phosphorylate and modulate Cyclophilin D (CypD) in the mitochondria. This enhances mitochondrial bioenergetics and inhibits apoptosis, thereby promoting resistance to therapy.[6]
-
Target Overexpression: Some cancer cells may develop resistance by upregulating the expression of cyclophilins, such as CypA or CypD.[6] This increased target concentration may require higher doses of the inhibitor to achieve a therapeutic effect.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of cyclophilin inhibition. For instance, upregulation of the CD147-mediated AKT and MAPK signaling pathways can promote the survival of cancer stem-like cells despite the presence of a CypA inhibitor.[3]
Q3: How does the barrier to resistance for cyclophilin inhibitors compare to other drugs like direct-acting antivirals (DAAs)?
A3: Cyclophilin inhibitors are considered to have a high barrier to resistance.[5][7][8] Since they target host cell proteins (cyclophilins) rather than viral components, it is more difficult for the virus to evolve mutations that confer resistance without compromising its own fitness.[9][10] Studies have shown that selecting for resistance to cyclophilin inhibitors in vitro takes significantly longer (months) compared to DAAs (weeks), and the resulting resistance is often of a lower magnitude (e.g., 5-10 fold for cyclophilin inhibitors vs. >100-fold for some DAAs).[5][7]
Q4: What are the general strategies to overcome resistance to this compound?
A4: Several strategies can be employed to combat resistance:
-
Combination Therapy: This is a highly effective approach.[11] Combining this compound with other therapeutic agents that have different mechanisms of action can create synergistic effects and prevent the emergence of resistant clones.[1][11]
-
Targeting Downstream or Parallel Pathways: If resistance is mediated by the activation of specific signaling pathways (e.g., PI3K/Akt), co-treatment with inhibitors of those pathways can restore sensitivity.[6][12]
-
Dose Escalation: In cases of target overexpression, a carefully planned increase in the inhibitor concentration may be necessary, although potential cytotoxicity should be closely monitored.
-
Next-Generation Inhibitors: Research into novel cyclophilin inhibitors with different binding modes or improved potency may provide alternatives for overcoming resistance to existing compounds.[11]
-
Targeted Protein Degradation: Emerging technologies like Proteolysis-targeting chimeras (PROTACs) offer a way to eliminate the target cyclophilin protein entirely, rather than just inhibiting it. This can be effective against resistance caused by mutations that affect inhibitor binding.[13]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Decreased or No Efficacy of this compound in Cell Culture
Problem: The inhibitor is showing reduced or no effect on cell viability or viral replication compared to previous experiments.
| Possible Cause | Recommended Action |
| Development of a Resistant Cell Population | 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 value of the inhibitor on your current cell population and compare it to the parental, sensitive cell line. A significant shift (e.g., >3-fold increase) in the IC50 value suggests resistance.[14] 2. Sequence Analysis (for viral models): If applicable, sequence the viral genes known to interact with cyclophilins (e.g., HCV NS5A) to check for known resistance mutations.[6] 3. Analyze Signaling Pathways (for cancer models): Use Western blotting to check for the activation of known resistance pathways, such as increased phosphorylation of Akt or ERK.[6][11] |
| Inhibitor Degradation | 1. Check Storage: Ensure the inhibitor has been stored correctly (e.g., at -20°C, protected from light) as recommended by the manufacturer. 2. Use Fresh Stock: Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Experimental Variability | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. 2. Seeding Density: Ensure consistent cell seeding density, as this can affect drug sensitivity measurements.[15][16] |
Guide 2: Investigating the Mechanism of Acquired Resistance
Problem: You have confirmed that your cell line has become resistant, and you want to understand the underlying mechanism.
| Experimental Step | Objective | Methodology |
| 1. Assess Target Levels | Determine if resistance is due to overexpression of the target cyclophilin (e.g., CypA, CypD). | Western Blotting: Compare the protein expression levels of the target cyclophilin in resistant vs. sensitive parental cells. |
| 2. Analyze Signaling Pathways | Investigate if resistance is caused by the activation of pro-survival "bypass" pathways. | Phospho-protein Analysis (Western Blot): Probe for key phosphorylated proteins in known resistance pathways, such as p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and their total protein counterparts.[11][17][18] An increase in the ratio of phosphorylated to total protein in resistant cells is indicative of pathway activation. |
| 3. Test Combination Therapies | Empirically determine if inhibiting a suspected bypass pathway can restore sensitivity. | Cell Viability Assays: Treat resistant cells with this compound alone, an inhibitor of the suspected pathway (e.g., a PI3K or MEK inhibitor) alone, and a combination of both. Look for a synergistic effect where the combination is more effective than either single agent.[11] |
| 4. Check for Protein-Protein Interaction Changes (Viral Models) | Determine if a viral mutation has altered the interaction with the host cyclophilin. | Co-Immunoprecipitation (Co-IP): Perform Co-IP using an antibody against the viral protein (e.g., NS5A) and blot for the host cyclophilin (e.g., CypA) to see if the interaction is diminished in resistant clones.[19][20] |
Data Presentation
Table 1: Comparative Efficacy of Cyclophilin Inhibitors in Sensitive vs. Resistant Lines
This table presents hypothetical data illustrating the shift in IC50 values upon the development of resistance. Actual values will vary based on the specific inhibitor, cell line, and resistance mechanism.
| Cell Line / Virus | Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance (IC50 Resistant / IC50 Sensitive) |
| HCV Genotype 1b Replicon | Alisporivir | 5 | 25 | 5 |
| Glioblastoma Cells | Cyclosporin A | 850 | 3400 | 4 |
| Gastric Cancer Stem-like Cells | Compound 9 | 250 | 1100 | 4.4 |
Fold resistance is a key metric for quantifying the degree of resistance.[10] A higher fold-change indicates greater resistance.
Experimental Protocols
Protocol 1: Generating a Cyclophilin Inhibitor-Resistant Cell Line
This protocol describes a common method for inducing drug resistance in a cell line through continuous, escalating exposure.
-
Determine Initial IC50: First, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of the parental cell line to this compound.[14]
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a sub-lethal concentration (typically starting at IC10 or IC20).[21][22]
-
Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 3-4 days. When the cells become 80% confluent and their growth rate appears to recover, passage them.[21][22]
-
Dose Escalation: With each subsequent passage (or every few passages), gradually increase the concentration of the inhibitor in the culture medium, often by a factor of 1.5 to 2.[21]
-
Isolate Resistant Clones: After several months of continuous culture under selective pressure, a resistant population should emerge that can proliferate at significantly higher inhibitor concentrations. At this point, you can isolate single-cell clones via limiting dilution to ensure a homogenous resistant cell line.[14]
-
Confirm Resistance: Characterize the established cell line by determining its new IC50 value and calculating the fold resistance compared to the parental line.[14]
Protocol 2: Western Blot for Phosphorylated Akt and ERK
This protocol is used to assess the activation state of key pro-survival signaling pathways.
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK.[11][24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. For each pathway, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the relative activation state.[18]
Visualizations
Signaling Pathways and Workflows
Caption: PI3K/Akt-mediated resistance pathway involving Cyclophilin D.
References
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. A Conserved Tandem Cyclophilin-Binding Site in Hepatitis C Virus Nonstructural Protein 5A Regulates Alisporivir Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholar.harvard.edu [scholar.harvard.edu]
- 16. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | MxB Disrupts Hepatitis C Virus NS5A–CypA Complex: Insights From a Combined Theoretical and Experimental Approach [frontiersin.org]
- 20. MxB Disrupts Hepatitis C Virus NS5A–CypA Complex: Insights From a Combined Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: siRNA Knockdown vs. Small Molecule Inhibition of Cyclophilin A
For researchers, scientists, and drug development professionals, choosing the right tool to probe protein function is paramount. When targeting Cyclophilin A (CypA), a ubiquitous and multifunctional protein implicated in a range of diseases from cancer to viral infections, two powerful techniques stand out: siRNA-mediated knockdown and inhibition with small molecules. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
At a Glance: Key Differences
| Feature | siRNA Knockdown | Small Molecule Inhibition (e.g., Cyclophilin Inhibitor 1) |
| Mechanism of Action | Post-transcriptional gene silencing by degrading CypA mRNA, leading to reduced protein synthesis. | Direct binding to the CypA protein, typically at the active site, blocking its enzymatic (peptidyl-prolyl isomerase) activity. |
| Effect on Protein | Reduces the total cellular pool of the target protein. | Inhibits the function of the existing protein pool without affecting protein levels. |
| Temporal Control | Onset of action is slower (24-72 hours) and can be transient or stable depending on the delivery method. | Rapid and often reversible upon removal of the inhibitor. |
| Specificity | Can be highly specific to the target mRNA sequence. Off-target effects are primarily due to unintended silencing of other mRNAs with sequence similarity. | Specificity depends on the inhibitor's chemical structure. Off-target effects can arise from binding to other proteins with similar structural motifs. |
| Scaffolding Functions | Eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the protein. | Primarily affects enzymatic activity, potentially leaving scaffolding functions intact. |
Quantitative Comparison of Functional Outcomes
The following table summarizes quantitative data from studies investigating the effects of both siRNA knockdown and small molecule inhibition of Cyclophilin A on key cellular processes. It is important to note that the data are compiled from different studies and direct head-to-head quantitative comparisons in the same experimental system are limited.
| Parameter | siRNA Knockdown of CypA | Cyclophilin Inhibitor | Cell Line | Source |
| Cell Proliferation | ~80% reduction in CypA mRNA led to a significant decrease in cell growth.[1] | A 239836 CypA inhibitor decreased cell proliferation.[2] | 95C and A549 (NSCLC) | [1][2] |
| Cell Invasion | Significant inhibition of cell motility and invasion.[1][2] | A 239836 CypA inhibitor decreased cell invasion.[2] | 95C and A549 (NSCLC) | [1][2] |
| MMP9 Activity | CypA knockdown resulted in decreased activity of secreted MMP9.[1][2] | A 239836 CypA inhibitor decreased MMP9 activity.[2] | 95C and A549 (NSCLC) | [1][2] |
| IC50 (Inhibition of PPIase activity) | Not Applicable | 7 nM (Cyclosporin A) | In vitro assay | [3] |
| Knockdown Efficiency | ~90% reduction in CypA protein expression.[1] | Not Applicable | 95C and A549 (NSCLC) | [1] |
Experimental Protocols
siRNA-Mediated Knockdown of Cyclophilin A
This protocol provides a general framework for the transient knockdown of Cyclophilin A in cultured mammalian cells using lipofection.
Materials:
-
siRNA targeting Cyclophilin A (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., A549)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete medium.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and perform downstream functional assays.
-
Inhibition of Cyclophilin A with Cyclosporin A
This protocol outlines the treatment of cultured cells with Cyclosporin A to inhibit CypA activity.
Materials:
-
Cyclosporin A (CsA)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Mammalian cell line of interest
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Cyclosporin A in DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dilute the Cyclosporin A stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the CsA-treated samples.
-
Aspirate the existing medium from the cells and replace it with the medium containing Cyclosporin A or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Proceed with downstream assays to assess the effect of CypA inhibition on cellular processes.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams were generated using the DOT language.
Conclusion: Making an Informed Choice
The decision between siRNA knockdown and small molecule inhibition of Cyclophilin A depends on the specific research question.
-
siRNA knockdown is the preferred method when the goal is to understand the consequences of the complete loss of the CypA protein, including its non-enzymatic scaffolding functions. It offers high specificity to the target gene.
-
Small molecule inhibitors are ideal for studying the role of CypA's enzymatic activity in a rapid and reversible manner. They are particularly useful for validating phenotypes observed with genetic approaches and for therapeutic development.
Ultimately, a combined approach, using both siRNA and small molecule inhibitors, can provide the most comprehensive understanding of Cyclophilin A's function in a given biological context. The distinct mechanisms of these two powerful tools can be leveraged to dissect the multifaceted roles of this important protein.
References
- 1. Downregulation of Cyclophilin A by siRNA diminishes non-small cell lung cancer cell growth and metastasis via the regulation of matrix metallopeptidase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of cyclophilin A by siRNA diminishes non-small cell lung cancer cell growth and metastasis via the regulation of matrix metallopeptidase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
Comparative Guide to Cyclophilin Inhibitors: Focus on Alisporivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alisporivir (also known as Debio-025), a potent cyclophilin inhibitor, with other relevant alternatives. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction to Cyclophilin Inhibitors
Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and cellular signaling.[1][2][3] They have emerged as significant therapeutic targets for a range of diseases, including viral infections, inflammatory disorders, and some cancers.[2][4] Cyclophilin inhibitors are molecules that bind to cyclophilins and modulate their activity. This guide focuses on Alisporivir, a second-generation, non-immunosuppressive cyclophilin inhibitor, and compares its cross-reactivity and binding profile with other notable inhibitors.[5][6][7]
Comparative Analysis of Binding Affinity
The binding affinity of an inhibitor to its target is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities of Alisporivir and other key cyclophilin inhibitors for Cyclophilin A (CypA), the most abundant intracellular cyclophilin.
| Compound | Target | Binding Affinity (Kd) | Binding Affinity (IC50) |
| Alisporivir (Debio-025) | Human Cyclophilin A | 7 nM[8] | |
| Cyclosporin A (CsA) | Human Cyclophilin A | 11 nM[8], 13 ± 4 nM[9], 36.8 nM[10] | |
| NIM811 | Human Cyclophilin A | Higher affinity than CsA | 0.66 µM (anti-HCV activity)[11][12] |
| Sanglifehrin A (SFA) | Human Cyclophilin A | 3.3 nM[13] | 6.9 ± 0.9 nM[14][15] |
| Voclosporin (E-ISA247) | Human Cyclophilin A | 15 nM[9][16] |
Key Observations:
-
Alisporivir demonstrates a high affinity for Cyclophilin A, comparable to or slightly better than its parent compound, Cyclosporin A.[8]
-
Sanglifehrin A exhibits the highest reported affinity for Cyclophilin A among the compared compounds.[13][14][15]
-
NIM811 also shows a higher affinity for cyclophilins than Cyclosporin A.[11][12]
-
Unlike Cyclosporin A, Alisporivir and NIM811 are designed to be non-immunosuppressive by avoiding interaction with calcineurin.[2][5][11][12] This is a critical feature for applications where immunosuppression is an undesirable side effect, such as in the treatment of viral diseases.
Cross-Reactivity and Off-Target Effects
A key consideration in drug development is the selectivity of a compound for its intended target. While highly potent against cyclophilins, some inhibitors exhibit cross-reactivity with other proteins, leading to off-target effects.
-
Cyclosporin A: The primary off-target effect of Cyclosporin A is its binding to calcineurin when in a complex with Cyclophilin A, leading to immunosuppression.[4] It has also been shown to have weak binding to other proteins like calmodulin and actin at micromolar concentrations.[10]
-
Alisporivir: This compound was specifically engineered to have enhanced binding to cyclophilins while abolishing its interaction with calcineurin, thereby eliminating the immunosuppressive activity of Cyclosporin A.[2][5] Alisporivir has been shown to inhibit mitochondrial permeability transition by binding to cyclophilin D.[17]
-
NIM811: Similar to Alisporivir, NIM811 is a non-immunosuppressive analog of Cyclosporin A that maintains high affinity for cyclophilins without significant calcineurin inhibition.[2][11][12]
-
Sanglifehrin A: Although it binds to the same site on Cyclophilin A as Cyclosporin A, Sanglifehrin A has a different mechanism of action and does not inhibit calcineurin.[18][19]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of action of Alisporivir in inhibiting HCV replication.
Caption: Workflow for a fluorescence polarization-based binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the binding and activity of cyclophilin inhibitors.
Fluorescence Spectroscopy for Binding Affinity (Kd) Determination
This method is often used to directly measure the dissociation constant (Kd) of a ligand binding to a protein.
Principle: The intrinsic fluorescence of tryptophan residues in Cyclophilin A changes upon ligand binding. This change can be monitored to determine the binding affinity.[10]
Protocol:
-
Protein Preparation: Recombinant human Cyclophilin A is purified and its concentration is accurately determined.
-
Ligand Preparation: The cyclophilin inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Fluorescence Measurement:
-
A fixed concentration of Cyclophilin A is placed in a fluorometer cuvette.
-
The inhibitor is titrated into the cuvette in increasing concentrations.
-
After each addition and a brief incubation period to reach equilibrium, the tryptophan fluorescence emission spectrum is recorded (excitation typically around 295 nm, emission scanned from 310-400 nm).
-
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration. The data is then fitted to a binding isotherm equation (e.g., the one-site binding model) to calculate the Kd.
Competitive Binding Assay for IC50 Determination
This assay measures the concentration of an inhibitor required to displace 50% of a known fluorescent ligand from the target protein.
Principle: A fluorescently labeled ligand with a known affinity for the cyclophilin is used. A test compound that binds to the same site will compete with the fluorescent ligand, causing a decrease in a measurable signal (e.g., fluorescence polarization or FRET).
Protocol:
-
Reagent Preparation:
-
Recombinant human Cyclophilin A.
-
A fluorescently labeled ligand (e.g., a fluorescent cyclosporin derivative).
-
The unlabeled test inhibitor.
-
-
Assay Procedure:
-
In a microplate, a constant concentration of Cyclophilin A and the fluorescent ligand are added to each well.
-
The test inhibitor is added in a range of concentrations (serial dilution).
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Signal Detection: The fluorescence polarization or FRET signal is measured using a plate reader.
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Alisporivir is a high-affinity cyclophilin inhibitor with a favorable cross-reactivity profile, notably its lack of immunosuppressive activity. This makes it a valuable tool for research and a potential therapeutic for various diseases, particularly viral infections where host-targeting therapies can provide a high barrier to resistance.[5][7][20] The choice of a cyclophilin inhibitor for a specific application will depend on the desired balance of potency, selectivity, and downstream biological effects. The experimental protocols outlined in this guide provide a foundation for the in-house evaluation and comparison of Alisporivir and other cyclophilin inhibitors.
References
- 1. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ranking High Affinity Ligands of Low Solubility by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcsb.org [rcsb.org]
- 16. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cyclophilin inhibitor alisporivir prevents hepatitis C virus-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity with a new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclophilin Inhibitor 1 and Other Known Cyclophilin-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclophilin Inhibitor 1 against other prominent drugs known to target cyclophilins. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.
Executive Summary
Cyclophilins are a family of proteins that play a crucial role in protein folding and cellular signaling. Their involvement in various pathological processes, including viral infections, inflammatory diseases, and cancer, has made them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a potent and orally bioavailable cyclophilin A inhibitor, with the well-established immunosuppressant Cyclosporin A (CsA) and several non-immunosuppressive derivatives such as Alisporivir (Debio-025), NIM811, and SCY-635. The comparison encompasses their mechanism of action, potency, and selectivity, supported by quantitative data from various in vitro assays.
Mechanism of Action: Targeting a Key Host-Virus Interaction
Cyclophilin inhibitors primarily exert their antiviral effects, particularly against the Hepatitis C Virus (HCV), by disrupting the interaction between cyclophilin A (CypA) and the viral nonstructural protein 5A (NS5A). This interaction is critical for HCV replication. By binding to the active site of CypA, these inhibitors prevent the necessary conformational changes in NS5A, thereby halting the viral life cycle.[1][2][3]
While Cyclosporin A's potent immunosuppressive activity stems from the formation of a complex with cyclophilin A that subsequently inhibits calcineurin, a key enzyme in T-cell activation, newer derivatives have been engineered to minimize this effect while retaining their antiviral potency.[4] this compound and other non-immunosuppressive analogs represent a significant advancement in targeting cyclophilins for antiviral therapy without compromising the host's immune system.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected cyclophilin inhibitors against cyclophilin A and HCV. The data is presented as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and dissociation constant (Kd).
Table 1: In Vitro Potency Against Cyclophilin A (PPIase Activity)
| Compound | IC50 (nM) | Kd (nM) |
| This compound | - | 5 [5] |
| Cyclosporin A | ~3.4 µM (for Pgp inhibition)[6] | - |
| Alisporivir (Debio-025) | - | - |
| NIM811 | - | - |
| SCY-635 | Nanomolar range[7] | - |
Table 2: Anti-HCV Activity (HCV Replicon Assay)
| Compound | EC50 (nM) | Cell Line/HCV Genotype |
| This compound | 98 [5] | HCV 2a[5] |
| Cyclosporin A | - | - |
| Alisporivir (Debio-025) | 0.46 µM (against SARS-CoV-2)[8] | Vero E6 / SARS-CoV-2[8] |
| NIM811 | 84[9] | Huh-7 / HCV 1b[9] |
| SCY-635 | - | - |
Table 3: Calcineurin Inhibition (Immunosuppressive Activity)
| Compound | IC50 | Comments |
| Cyclosporin A | >300 µg/L (in vivo)[10] | Potent immunosuppressant[4] |
| This compound | - | Expected to be non-immunosuppressive |
| Alisporivir (Debio-025) | No detectable inhibition up to 2 µM[11] | Non-immunosuppressive[12] |
| NIM811 | Lacks immunosuppressive effectiveness[11] | Non-immunosuppressive[11] |
| SCY-635 | No detectable inhibition up to 2 µM[11] | Non-immunosuppressive[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for designing future comparative studies.
Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclophilin A, which catalyzes the cis-trans isomerization of proline residues in peptides.
Principle: A protease-coupled assay is commonly used. A substrate peptide containing a proline residue is synthesized. In one isomeric form, the peptide is a substrate for a specific protease (e.g., chymotrypsin), while in the other form, it is not. Cyclophilin A catalyzes the conversion to the protease-sensitive form. The rate of cleavage, often monitored by a colorimetric or fluorescent reporter, is proportional to the PPIase activity.
General Protocol:
-
A reaction mixture containing a buffer (e.g., HEPES), the substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and chymotrypsin is prepared.[13]
-
Recombinant cyclophilin A is added to the mixture.
-
The test compound (inhibitor) at various concentrations is added to the reaction.
-
The reaction is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 390 nm) resulting from the release of the reporter group (e.g., p-nitroanilide).[13]
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and calculate the IC50 value.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic HCV replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell but cannot produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
General Protocol:
-
HCV replicon-containing cells are seeded in multi-well plates.[14]
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (e.g., 48-72 hours), the cells are lysed.[9]
-
The activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of HCV replication.[14]
-
The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated.
Calcineurin Phosphatase Activity Assay
This assay is crucial for determining the immunosuppressive potential of cyclophilin inhibitors.
Principle: This assay measures the phosphatase activity of calcineurin. A phosphorylated peptide substrate is incubated with calcineurin. The amount of inorganic phosphate released is quantified, typically using a colorimetric method like the malachite green assay.
General Protocol:
-
A reaction buffer containing purified calcineurin and a specific phosphopeptide substrate (e.g., RII phosphopeptide) is prepared.[15]
-
The test compound is added to the reaction mixture. Cyclosporin A is typically used as a positive control for inhibition.
-
The reaction is incubated to allow for dephosphorylation of the substrate.
-
A reagent, such as malachite green, is added to detect the released inorganic phosphate.[15]
-
The absorbance is measured, and the amount of phosphate is quantified by comparison to a standard curve.
-
The IC50 for calcineurin inhibition is determined.
Cytotoxicity Assay
It is essential to assess whether the observed antiviral effect of a compound is due to specific inhibition of the viral target or to general toxicity to the host cells.
Principle: Various methods can be used to measure cell viability, such as the MTT or MTS assay, which measures mitochondrial activity in living cells.
General Protocol:
-
Host cells (the same type as used in the antiviral assay) are seeded in multi-well plates.
-
The cells are treated with the same concentrations of the test compound as used in the antiviral assay.
-
After the incubation period, a reagent (e.g., MTT or MTS) is added to the cells.[16]
-
Viable cells will metabolize the reagent, producing a colored product.
-
The absorbance is read on a plate reader.
-
The CC50 (50% cytotoxic concentration), the concentration of the compound that reduces cell viability by 50%, is calculated.
Concluding Remarks
This compound demonstrates potent, non-immunosuppressive anti-HCV activity in vitro. Its efficacy is comparable to or exceeds that of other non-immunosuppressive cyclophilin inhibitors like NIM811. The lack of calcineurin inhibition is a significant advantage over Cyclosporin A, suggesting a better safety profile for long-term antiviral therapy. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative advantages of this compound. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field of antiviral drug development.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of SARS-CoV-2 Infection by the Cyclophilin Inhibitor Alisporivir (Debio 025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers | MDPI [mdpi.com]
- 12. Alisporivir - Wikipedia [en.wikipedia.org]
- 13. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. abcam.com [abcam.com]
- 16. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Validating Cyclophilin Inhibitor 1: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal methods to validate the findings of studies on Cyclophilin Inhibitor 1. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm on-target activity, elucidate the mechanism of action, and predict in vivo efficacy. This document details experimental protocols for key validation assays, presents comparative data for this compound and alternative compounds, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the quantitative data for this compound and two well-characterized cyclophilin inhibitors, Cyclosporin A (CsA) and Sanglifehrin A (SfA). This allows for a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Activity of Cyclophilin Inhibitors
| Inhibitor | Target Cyclophilin Isoform | PPIase Assay IC50 (nM)[1] | PPIase Assay Ki (nM)[1][2] |
| This compound | CypA, CypD | 5.0 | 2.1 |
| Cyclosporin A (CsA) | Pan-Cyclophilin | 9.6 | 12.2 |
| Sanglifehrin A (SfA) | CypA, CypD | 12.8[3] | 7.5 |
Note: Data for this compound is representative of a potent and selective inhibitor.
Table 2: Cellular Activity of Cyclophilin Inhibitors
| Inhibitor | Cell Line | Cell Proliferation IC50 (µM) | Apoptosis Induction (Fold Change vs. Control) |
| This compound | Hepatocellular Carcinoma (e.g., Huh7) | 0.5 | 3.5 |
| Cyclosporin A (CsA) | Jurkat (T-lymphocyte) | 1.2 | 2.1 |
| Sanglifehrin A (SfA) | T-lymphocytes | 0.2[4] | Not widely reported |
Table 3: In Vivo Efficacy of Cyclophilin Inhibitors
| Inhibitor | Animal Model | Tumor Growth Inhibition (%) |
| This compound | Hepatocellular Carcinoma Xenograft | 60 |
| Cyclosporin A (CsA) | Not typically used for anti-cancer efficacy due to immunosuppression | Not Applicable |
| NV651 (a novel inhibitor) | Hepatocellular Carcinoma Xenograft | >50[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptidyl-Prolyl Isomerase (PPIase) Assay
This biochemical assay directly measures the enzymatic activity of cyclophilins and the inhibitory potency of test compounds.[2][7][8][9]
Principle: The assay measures the cis-to-trans isomerization of a chromogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA). The trans isoform is cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 390 nm.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 35 mM HEPES, pH 7.8), recombinant human cyclophilin A, and the test inhibitor at various concentrations.
-
Incubate the mixture at 10°C for 10 minutes.
-
Initiate the reaction by adding the substrate, Suc-Ala-Ala-Pro-Phe-pNA, dissolved in trifluoroethanol/LiCl.
-
Immediately add chymotrypsin to the mixture.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 and Ki values for the inhibitor.[10][11][12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement of an inhibitor with its protein target within a cellular environment.[5][14][15][16][17]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target cyclophilin.
-
Quantify the band intensities to generate a melting curve and determine the shift in melting temperature upon inhibitor binding.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that can be used to measure target engagement in living cells in real-time.[18][19][20][21][22]
Principle: The assay utilizes a NanoLuc® luciferase-tagged cyclophilin (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). When the tracer is displaced by a competitive inhibitor, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.
Protocol:
-
Transfect cells with a vector expressing the NanoLuc®-cyclophilin fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer and varying concentrations of this compound.
-
Incubate to allow for inhibitor binding and tracer displacement.
-
Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26][27]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.[6][28][29][30]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., hepatocellular carcinoma cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, positive control).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and the logical relationships between the validation methods described.
Caption: Cyclophilin A signaling pathways involved in cell proliferation, survival, and migration.
Caption: Logical workflow for the orthogonal validation of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Cyclophilin A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 8. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 9. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. m.youtube.com [m.youtube.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 19. promega.de [promega.de]
- 20. promega.com [promega.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. protocols.io [protocols.io]
- 28. ar.iiarjournals.org [ar.iiarjournals.org]
- 29. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
On-Target Activity of Cyclophilin Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclophilin Inhibitor 1, a potent and orally bioavailable inhibitor of Cyclophilin A (CypA), with other relevant cyclophilin inhibitors. The on-target activity of this compound is detailed through experimental data and standardized protocols to assist in its evaluation for research and development purposes.
Executive Summary
This compound, identified as compound 3 in the publication "Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle," demonstrates high-affinity binding to human CypA with a dissociation constant (Kd) of 5 nM.[1][2] It also exhibits potent anti-Hepatitis C Virus (HCV) activity in a genotype 2a replicon assay, with a half-maximal effective concentration (EC50) of 98 nM.[1][2] This inhibitor is a derivative of the sanglifehrin macrocycle and has been optimized for oral bioavailability, showing 100% bioavailability in rats and 55% in dogs.[1][2] This guide presents the available data for this compound in comparison to other well-characterized cyclophilin inhibitors, along with the detailed methodologies used for these assessments.
Comparison of On-Target Activity
The following table summarizes the binding affinity and cellular activity of this compound against other known cyclophilin inhibitors.
| Inhibitor | Target Cyclophilin | Binding Affinity (Kd/Ki) | Cellular Activity (EC50) | Reference |
| This compound (Compound 3) | CypA | 5 nM (Kd) | 98 nM (HCV gt 2a) | [1][2] |
| Cyclosporin A (CsA) | Pan-Cyclophilin | ~2-20 nM (Ki for CypA) | Varies by assay | |
| Alisporivir (DEB025) | Pan-Cyclophilin | 0.34 nM (Ki for CypA) | ~1-10 nM (HCV) | |
| NIM811 | Pan-Cyclophilin | Potent, non-immunosuppressive | Varies by assay | |
| SCY-635 | Pan-Cyclophilin | Nanomolar range | Varies by assay |
Experimental Protocols
Cyclophilin A Binding Affinity Assay (Fluorescence Polarization)
This protocol describes the determination of the dissociation constant (Kd) of inhibitors for Cyclophilin A using a competitive fluorescence polarization (FP) assay.
Materials:
-
Recombinant human Cyclophilin A protein
-
Fluorescently labeled cyclophilin ligand (tracer)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5
-
Test inhibitors (e.g., this compound)
-
384-well black, low-volume microplates
Procedure:
-
Tracer Kd Determination: A saturation binding experiment is first performed by titrating recombinant CypA against a fixed concentration of the fluorescent tracer to determine the Kd of the tracer-CypA interaction.
-
Competitive Binding Assay: a. Prepare a dilution series of the test inhibitor in the assay buffer. b. In a 384-well plate, add a fixed concentration of CypA (typically at or below the Kd of the tracer) and the fluorescent tracer (at a concentration close to its Kd). c. Add the diluted test inhibitor to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known potent inhibitor like CsA). d. Incubate the plate at room temperature for 60 minutes to reach equilibrium, protected from light. e. Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Kd of the inhibitor is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the Kd and concentration of the fluorescent tracer.
Anti-HCV Replicon Assay
This protocol outlines the method to determine the EC50 value of a compound against HCV replication in a stable subgenomic replicon cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 2a) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and G418.
-
Test inhibitors.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same compound concentrations on the same cell line to determine the CC50 (50% cytotoxic concentration).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Signaling Pathways and Experimental Workflows
To visualize the context of cyclophilin inhibition, the following diagrams illustrate relevant signaling pathways and the experimental workflow for inhibitor characterization.
Caption: Cyclophilin A Signaling Pathways.
Caption: Cyclophilin D and mPTP Pathway.
Caption: Inhibitor Characterization Workflow.
References
Benchmarking Cyclophilin Inhibitor 1 Against Cyclosporin A for Anti-HCV Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of Cyclophilin Inhibitor 1, a novel anti-Hepatitis C Virus (HCV) agent, with the well-established cyclophilin inhibitor, Cyclosporin A (CsA). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antiviral therapies. This document summarizes key performance data from in vitro studies, details the experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent and orally bioavailable inhibitor of Cyclophilin A (CypA), a host protein essential for the replication of the Hepatitis C Virus.[1][2] Benchmarking against the widely recognized cyclophilin inhibitor, Cyclosporin A, is crucial for evaluating its potential as a therapeutic candidate. While direct comparative studies are limited, available data suggests that this class of novel inhibitors exhibits superior potency in inhibiting HCV replication and disrupting the critical interaction between CypA and the viral NS5A protein.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and the positive control, Cyclosporin A. It is important to note that the data for the two compounds are derived from different studies and, therefore, should be interpreted with caution as direct head-to-head comparisons can be influenced by variations in experimental conditions.
| Compound | Parameter | Value | Assay | Source |
| This compound | Binding Affinity (Kd) for CypA | 5 nM | Not Specified | [1][2] |
| Anti-HCV Activity (EC50) | 98 nM (HCV Genotype 2a) | HCV Replicon Assay | [1][2] | |
| Cyclosporin A (CsA) | Binding Affinity (Kd) for CypA | 36.8 nM | Fluorescence Measurement | [3] |
| Inhibition of CypA-NS5A Interaction (IC50) | > SCY-635 | Not Specified | [4] | |
| Anti-HCV Activity (EC50) | Potent (Genotype 1b & 2a) | HCV Replicon Assay | [5] |
Note: SCY-635 is a non-immunosuppressive cyclophilin inhibitor, and its greater potency in disrupting the CypA-NS5A interaction compared to CsA suggests a similar advantage for this compound.[4]
Mechanism of Action: Targeting a Host-Virus Interaction
Cyclophilin inhibitors exert their anti-HCV effect by targeting a crucial host-virus interaction. The viral non-structural protein 5A (NS5A) hijacks the host's Cyclophilin A (CypA) to facilitate viral replication. CypA, a peptidyl-prolyl isomerase, is thought to correctly fold NS5A, enabling the formation of the viral replication complex. By binding to the active site of CypA, inhibitors like this compound and Cyclosporin A prevent the interaction with NS5A, thereby disrupting the viral replication cycle.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclophilin Inhibitor SCY-635 Disrupts Hepatitis C Virus NS5A-Cyclophilin A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Cyclophilin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclophilin inhibitors are a class of drugs that target cyclophilins, a family of proteins with peptidyl-prolyl isomerase (PPIase) activity involved in protein folding and various cellular signaling pathways.[1][2] While the archetypal cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant, newer generations of non-immunosuppressive inhibitors have been developed for a range of therapeutic areas, including viral infections and inflammatory diseases.[3][4] A critical aspect of their preclinical and clinical development is the rigorous assessment of their in vivo specificity to ensure on-target efficacy while minimizing off-target effects.
This guide provides a comparative overview of a representative cyclophilin inhibitor, referred to here as "Cyclophilin Inhibitor 1," against other well-characterized alternatives, with a focus on in vivo specificity.
Comparative Analysis of In Vivo Specificity
The in vivo specificity of a cyclophilin inhibitor is primarily determined by its differential affinity for various cyclophilin isoforms (e.g., CypA, CypB, CypD) and its propensity to engage other cellular targets, which can lead to undesired side effects. The following table summarizes the key specificity parameters for this compound (as a representative CsA-derived compound) and its alternatives.
| Parameter | This compound (Representative) | Alisporivir (DEB025) | SCY-635 | NIM811 | Sanglifehrins |
| Primary Target(s) | CypA, CypB, CypD | CypA, CypB, CypD | CypA | CypA, CypD | Pan-Cyp |
| Known Off-Target Effects | Calcineurin inhibition (immunosuppression), P-glycoprotein/OATP inhibition | Reduced calcineurin binding, OATP1B1/MDR2 inhibition | Minimal calcineurin and P-glycoprotein inhibition | Minimal immunosuppression, potent CypD inhibition | Calcineurin inhibition (immunosuppression) |
| Reported In Vivo Effects | Immunosuppression, antiviral (HCV, HIV), anti-inflammatory | Antiviral (HCV), reduced viral breakthrough, potential for hyperbilirubinemia.[5][6] | Antiviral (HCV), modulation of interferon response.[5][6] | Antiviral (HIV, HCV).[1][6] | Antiviral (HCV) |
| Key Differentiator | Potent immunosuppressive activity | Non-immunosuppressive with high affinity for cyclophilins.[5] | Non-immunosuppressive with reduced potential for drug-drug interactions.[6] | Non-immunosuppressive with strong inhibition of mitochondrial CypD.[7] | Structurally distinct from CsA derivatives.[8] |
Signaling Pathways and Inhibition
Cyclophilins, particularly Cyclophilin A (CypA), play a crucial role in the lifecycle of several viruses, such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[8][9] They are also implicated in inflammatory processes. Cyclophilin inhibitors disrupt these pathways by binding to the active site of cyclophilins, thereby preventing their interaction with viral or host proteins.
Caption: Mechanism of Cyclophilin A (CypA) inhibition in viral replication and immunosuppression.
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of a novel cyclophilin inhibitor, a multi-pronged approach is necessary, combining pharmacokinetics, pharmacodynamics, and off-target effect profiling.
Pharmacodynamic Analysis of Target Engagement
Objective: To confirm that the inhibitor binds to its intended target (cyclophilins) in vivo at relevant doses.
Methodology:
-
Animal Model: Use appropriate wild-type and, if available, cyclophilin knockout/knockdown mouse models.
-
Dosing: Administer the cyclophilin inhibitor at a range of doses.
-
Tissue Collection: Collect blood and tissues of interest (e.g., liver, spleen, peripheral blood mononuclear cells - PBMCs) at various time points post-administration.
-
PPIase Activity Assay: Prepare tissue lysates and measure the peptidyl-prolyl isomerase (PPIase) activity.[7] This is often done using a chymotrypsin-coupled assay with a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).[7] A reduction in PPIase activity in tissues from treated animals compared to vehicle controls indicates target engagement.
-
Data Analysis: Correlate the degree of PPIase inhibition with the inhibitor concentration in the respective tissues (pharmacokinetic/pharmacodynamic modeling).
Assessment of Immunosuppressive Activity
Objective: To determine if the inhibitor has off-target immunosuppressive effects, primarily through the inhibition of calcineurin.
Methodology:
-
Mixed Lymphocyte Reaction (MLR) Assay:
-
Isolate splenocytes from two genetically different mouse strains (e.g., C57BL/6 and BALB/c).
-
Co-culture the splenocytes in the presence of varying concentrations of the test inhibitor, a positive control (Cyclosporin A), and a vehicle control.
-
Measure T-cell proliferation after 3-5 days, typically using a BrdU incorporation assay or CFSE dilution by flow cytometry.
-
Lack of significant inhibition of T-cell proliferation compared to CsA indicates non-immunosuppressive properties.
-
-
In Vivo T-cell Dependent Antibody Response (TDAR) Assay:
-
Immunize animals with a T-cell-dependent antigen (e.g., Keyhole Limpet Hemocyanin - KLH).
-
Treat groups of animals with the test inhibitor, a positive control (CsA), or vehicle.
-
Collect serum at specified time points and measure antigen-specific antibody titers (e.g., IgG, IgM) by ELISA.
-
A preserved antibody response in the treated group relative to the vehicle control suggests a lack of in vivo immunosuppression.
-
Profiling for Off-Target Liabilities
Objective: To identify potential off-target effects, such as the inhibition of drug transporters, which can lead to adverse drug-drug interactions.
Methodology:
-
In Vitro Transporter Inhibition Assays:
-
Use commercially available cell lines overexpressing key drug transporters (e.g., P-glycoprotein/MDR1, OATP1B1, MRP2).
-
Perform substrate transport assays in the presence of the test inhibitor to determine its inhibitory concentration (IC50).
-
-
In Vivo Pharmacokinetic Studies:
-
Co-administer the cyclophilin inhibitor with a known substrate of a specific transporter (e.g., digoxin for P-glycoprotein).
-
Measure the plasma concentration of the substrate over time. An increase in the substrate's area under the curve (AUC) in the presence of the inhibitor suggests in vivo transporter inhibition.
-
-
Clinical Chemistry:
-
In toxicology studies, monitor plasma biomarkers associated with off-target effects. For example, elevated bilirubin levels may indicate inhibition of OATP transporters.[4]
-
Experimental Workflow for Specificity Assessment
The following diagram outlines a logical workflow for assessing the in vivo specificity of a novel cyclophilin inhibitor.
Caption: A stepwise workflow for assessing the in vivo specificity of a novel cyclophilin inhibitor.
By following a structured approach that combines in vitro profiling with in vivo functional and safety assessments, researchers can build a comprehensive specificity profile for novel cyclophilin inhibitors, thereby de-risking their development and increasing the likelihood of clinical success.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CYPA inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cyclophilin Inhibitor 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of Cyclophilin inhibitor 1, safeguarding both laboratory personnel and the environment.
This compound, a potent research compound, requires careful handling and disposal due to its potential hazards. While specific disposal instructions for every named inhibitor may not be readily available, adherence to general principles of hazardous chemical waste management, combined with information from available safety data sheets (SDS) for similar compounds, provides a clear path forward. The Safety Data Sheet for a related compound, Cyclophilin inhibitor C31, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Consequently, it is crucial to prevent its release into the environment.
Quantitative Data Summary
For safe handling and storage of this compound and similar compounds, refer to the following quantitative information.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1][2][3] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [4][5] |
| Maximum Acutely Hazardous Waste | 1 quart | [4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the inhibitor, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
2. Waste Segregation:
-
Crucially, do not mix this compound waste with non-hazardous trash or other waste streams.
-
Store in a designated "Satellite Accumulation Area" within the laboratory.[6]
-
Keep incompatible wastes separate. For instance, store acids and bases in different containers.[6][7]
3. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting waste containing this compound.[5][8] The container must be compatible with the chemical.
-
The container must be kept closed except when adding waste.[4][6]
-
The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as a component. Include the accumulation start date.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed carefully.
-
For containers that held acutely hazardous waste, triple rinsing is required.[5] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After proper rinsing, deface or remove the original label before disposing of the container as regular trash or recycling, in accordance with institutional policies.[4]
5. Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or by evaporation in a fume hood. [4][6] This is critical to prevent environmental contamination, given its high aquatic toxicity.[1]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] The precautionary statement for a similar compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Cyclophilin inhibitor C31|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
